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  • Product: 4-Chloro-2-(isobutyrylamino)benzoic acid
  • CAS: 405904-57-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-2-(isobutyrylamino)benzoic acid: Properties, Safety, and Handling for the Research Scientist

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Chloro-2-(isobutyrylamino)benzoic acid, a compound of interest in contemporary chemical research...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-(isobutyrylamino)benzoic acid, a compound of interest in contemporary chemical research and pharmaceutical development. As a senior application scientist, the following sections are designed to offer not just a summary of data, but a synthesized understanding of the molecule's characteristics, potential hazards, and best practices for its handling and use in a laboratory setting. The information presented herein is a consolidation of data from structurally related compounds and general chemical principles, intended to provide a robust safety and handling framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Chemical Identity and Physicochemical Properties

4-Chloro-2-(isobutyrylamino)benzoic acid, with the CAS Number 405904-57-6, is a derivative of 4-amino-2-chlorobenzoic acid.[1] Its structure incorporates a chlorinated benzoic acid backbone with an isobutyrylamide functional group at the 2-position. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Table 1: Estimated and Known Physicochemical Properties

PropertyValue/InformationSource/Basis
Molecular Formula C₁₁H₁₂ClNO₃Calculated
Molecular Weight 241.67 g/mol Calculated
Appearance Likely a white to off-white solidInferred from related benzoic acid derivatives
Melting Point Expected to be a solid at room temperature with a relatively high melting point, likely above 150°C.Based on the melting point of 4-chlorobenzoic acid (241.5 °C) and the general properties of aromatic amides.[2]
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as DMSO and methanol.Based on the properties of similar aromatic carboxylic acids and amides.[3]
pKa The carboxylic acid group will have an acidic pKa, likely in the range of 3-5.Inferred from the pKa of benzoic acid and its derivatives.

Hazard Identification and Toxicological Profile

A comprehensive toxicological profile for 4-Chloro-2-(isobutyrylamino)benzoic acid has not been established. Therefore, a conservative approach to hazard assessment is warranted, based on the known toxicities of its structural components: chlorinated benzoic acids and N-acylated anilines.

The parent molecule, 4-amino-2-chlorobenzoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[1] The GHS classification for the closely related 4-chlorobenzoic acid includes warnings for being harmful if swallowed.[4]

Subchronic oral intake of 4-chlorobenzoic acid has been shown to have a predominant effect on the hepatorenal system in animal studies.[1] Anilines, the parent compounds of the amino-benzoic acid core, are known to be well-absorbed through oral, dermal, and inhalation routes.[5] The primary toxic effect of aniline is methemoglobinemia, and repeated exposure can lead to effects on the spleen, bone marrow, liver, and kidneys.[5][6] The N-acetylation of anilines is a detoxification pathway, while N-hydroxylation can lead to toxic metabolites.[5]

The isobutyryl group is not expected to confer unusual toxicity, though some isobutyronitrile derivatives can be hazardous.[7] Given the data on related compounds, 4-Chloro-2-(isobutyrylamino)benzoic acid should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A respiratory tract irritant.

  • Potentially toxic to the liver and kidneys with prolonged or repeated exposure.

Hazard_Identification

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety protocols must be followed when handling 4-Chloro-2-(isobutyrylamino)benzoic acid.

  • Engineering Controls : Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.

    • Skin Protection : Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[8]

    • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Seek immediate medical attention.[9]

Storage and Disposal

  • Storage : Store 4-Chloro-2-(isobutyrylamino)benzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

Experimental Protocols

Synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid

The synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid can be achieved via the acylation of 4-amino-2-chlorobenzoic acid with isobutyryl chloride or isobutyric anhydride. The following is a general procedure that can be optimized.

Materials:

  • 4-amino-2-chlorobenzoic acid

  • Isobutyryl chloride or isobutyric anhydride

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chlorobenzoic acid in the anhydrous solvent.

  • Add the base to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add isobutyryl chloride or isobutyric anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding water or a dilute acid solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow

Determination of Aqueous Solubility

A reliable method for determining the aqueous solubility of a compound is the shake-flask method.

Materials:

  • 4-Chloro-2-(isobutyrylamino)benzoic acid

  • Distilled or deionized water

  • Buffer solutions of various pH values

  • Scintillation vials

  • Orbital shaker in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a known volume of water or buffer in a scintillation vial.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours).

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent if necessary.

  • Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

Conclusion

References

  • Health Canada. (n.d.). Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicology. (2002). Aniline Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2.
  • KHA Online-SDS. (2020, July 31). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Retrieved from [Link]

  • Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from [Link]

  • Khan, M. R., & Ansar, S. (2016). Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Toxicology international, 23(1), 1–7. [Link]

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet for a related toxic solid.
  • ResearchGate. (2025, August 7). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro- (CAS 74-11-3). Retrieved from [Link]

  • Held, C., Verevkin, S. P., & Sadowski, G. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of pharmaceutical sciences, 105(3), 1149–1160. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Chlorobenzoic acid.
  • Google Patents. (n.d.). CN111039796A - Novel synthesis method of 4' -chloro-2-aminobiphenyl.
  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Isobutyric acid.
  • New Jersey Department of Health. (1998, November). HAZARD SUMMARY: AZODIISOBUTYRONITRILE. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide on 4-Chloro-2-(isobutyrylamino)benzoic acid: A Pivotal Intermediate in Modern Pharmaceuticals

Abstract This technical guide provides an in-depth exploration of 4-Chloro-2-(isobutyrylamino)benzoic acid, a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). We will dissect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-2-(isobutyrylamino)benzoic acid, a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). We will dissect its physicochemical properties, detail a robust synthetic protocol, and elucidate its primary role in the production of the antidiabetic drug, Repaglinide. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and actionable, field-proven insights into the handling and application of this versatile molecule.

Introduction: The Strategic Importance of a Key Intermediate

In the intricate landscape of pharmaceutical synthesis, the efficiency, purity, and scalability of a drug's manufacturing process are paramount. The journey from simple starting materials to a complex, therapeutically active molecule often hinges on the strategic use of key intermediates. 4-Chloro-2-(isobutyrylamino)benzoic acid is one such pivotal compound. While not a therapeutic agent itself, its molecular architecture is masterfully designed to serve as a robust building block for more complex APIs.

Its primary and most notable application is in the synthesis of Repaglinide , a potent, short-acting oral hypoglycemic agent used in the management of type 2 diabetes.[1][2] The structure of 4-Chloro-2-(isobutyrylamino)benzoic acid provides a pre-functionalized aromatic core, significantly streamlining the total synthesis of Repaglinide, thereby enhancing yield and reducing manufacturing complexity. This guide will delve into the scientific underpinnings of this crucial intermediate, from its creation to its ultimate application.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe utilization in a laboratory or industrial setting.

Table 1: Physicochemical Properties of 4-Chloro-2-(isobutyrylamino)benzoic acid

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₃PubChem
Molecular Weight 241.67 g/mol PubChem
Appearance Beige to light brown powder[3]
Melting Point 211 °C (decomposes)[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa 3.81 ± 0.25 (Predicted)[3]

Safety & Handling Precautions: As a chemical intermediate, 4-Chloro-2-(isobutyrylamino)benzoic acid requires careful handling in a well-ventilated laboratory environment.[4][5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] It is classified as an irritant to the skin, eyes, and respiratory system.[4] In case of contact, rinse the affected area thoroughly with water.[5] It is harmful if swallowed.[4] Always consult the latest Safety Data Sheet (SDS) before handling.

Synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid

The synthesis of the title compound is a multi-step process that begins with a more readily available starting material, 4-Amino-2-chlorobenzoic acid. The causality behind this choice is the strategic placement of the amino and chloro groups on the benzene ring, which is ideal for subsequent functionalization.

Experimental Protocol: Synthesis via N-Acylation

This protocol describes the acylation of 4-Amino-2-chlorobenzoic acid with isobutyryl chloride. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-Amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Add 100 mL of a suitable inert solvent, such as tetrahydrofuran (THF) or dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine (8.1 mL, 58.3 mmol), to the suspension. The base is crucial as it neutralizes the HCl gas that is generated during the reaction, driving the equilibrium towards the product.

Step 2: Acylation

  • Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and prevent side reactions.

  • Slowly add isobutyryl chloride (6.2 mL, 59.5 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the mixture by slowly adding 50 mL of water.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylic acid, causing the product to precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold water (2 x 30 mL) to remove any remaining salts.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Chloro-2-(isobutyrylamino)benzoic acid as a solid.

  • Dry the final product under vacuum at 60 °C.

Workflow Diagram

G cluster_0 Synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid A 1. Dissolve 4-Amino-2-chlorobenzoic acid and Triethylamine in THF B 2. Cool to 0-5 °C A->B Exotherm Control C 3. Add Isobutyryl Chloride (dropwise) B->C Acylation Reaction D 4. Stir at Room Temperature (4-6 hours) C->D Reaction Completion E 5. Quench with Water D->E F 6. Acidify with HCl to pH 2-3 E->F Product Precipitation G 7. Filter Precipitate F->G H 8. Recrystallize from Ethanol/Water G->H Purification I Final Product H->I

Caption: Workflow for the N-acylation synthesis protocol.

Application in the Synthesis of Repaglinide

The primary industrial value of 4-Chloro-2-(isobutyrylamino)benzoic acid lies in its role as a key precursor to Repaglinide.[6] It forms the core aromatic structure onto which the rest of the molecule is constructed.

The synthesis involves an amide bond formation between the carboxylic acid group of our intermediate and the amine group of another key fragment, (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Synthetic Pathway to Repaglinide

G cluster_1 Repaglinide Synthesis Pathway Intermediate 4-Chloro-2-(isobutyrylamino)benzoic acid Coupling Amide Coupling (e.g., DCC/DMAP or SOCl₂ then Amine) Intermediate->Coupling Amine (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine Amine->Coupling Repaglinide Repaglinide Coupling->Repaglinide Forms final API

Caption: Key coupling step in the synthesis of Repaglinide.

This coupling reaction is a cornerstone of peptide and amide synthesis. The carboxylic acid is first "activated" to make it more susceptible to nucleophilic attack. This can be achieved by converting it to an acid chloride (using thionyl chloride, SOCl₂) or by using a coupling agent like dicyclohexylcarbodiimide (DCC). The activated intermediate then readily reacts with the amine fragment to form the final amide bond of the Repaglinide molecule.

Therapeutic Context: Mechanism of Action of Repaglinide

To fully appreciate the importance of its precursor, it is essential to understand the therapeutic function of Repaglinide. Repaglinide belongs to the meglitinide class of oral antidiabetic drugs.[7] It lowers blood glucose by stimulating the release of insulin from the pancreatic β-cells.[2][6]

This action is mediated by the closure of ATP-dependent potassium (K-ATP) channels on the β-cell membrane.[2] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[6]

Signaling Pathway Diagram

G cluster_2 Repaglinide Mechanism of Action in Pancreatic β-Cell Repaglinide Repaglinide Receptor Binds to SUR1 subunit of K-ATP Channel Repaglinide->Receptor K_Channel K-ATP Channel Closure Receptor->K_Channel Inhibits Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin Insulin Secretion (Exocytosis) Ca_Influx->Insulin Triggers

Sources

Foundational

Crystal structure analysis of 4-Chloro-2-(isobutyrylamino)benzoic acid

Crystal Structure Elucidation of 4-Chloro-2-(isobutyrylamino)benzoic Acid: A Technical Characterization Guide Executive Summary This technical guide provides a rigorous framework for the synthesis, crystallization, and s...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Elucidation of 4-Chloro-2-(isobutyrylamino)benzoic Acid: A Technical Characterization Guide

Executive Summary

This technical guide provides a rigorous framework for the synthesis, crystallization, and structural analysis of 4-Chloro-2-(isobutyrylamino)benzoic acid . As a derivative of anthranilic acid, this molecule represents a critical scaffold in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and meglitinide-class antidiabetic agents.[1]

The core of this guide focuses on the crystallographic characterization of the molecule, specifically analyzing the competition between intramolecular hydrogen bonding (conformational locking) and intermolecular packing forces (supramolecular synthons).[1]

Molecular Context & Synthesis

Before crystal growth can occur, the material must be synthesized to high purity (>99.5%).[1] Impurities, particularly unreacted 4-chloroanthranilic acid, will disrupt the lattice formation of the target N-acyl derivative.[1]

Synthetic Pathway

The synthesis follows a standard Schotten-Baumann acylation protocol. The nucleophilic amine of the 4-chloroanthranilic acid attacks the electrophilic carbonyl of isobutyryl chloride.

Reaction Scheme:



Protocol:

  • Dissolution: Dissolve 4-chloroanthranilic acid (1 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq) or pyridine to scavenge the HCl byproduct.

  • Acylation: Dropwise addition of isobutyryl chloride (1.1 eq) at 0°C to prevent di-acylation.

  • Workup: Acidify with 1N HCl to precipitate the product. Recrystallize from ethanol/water.

SynthesisWorkflow Start 4-Chloroanthranilic Acid Intermediate Reaction Mixture (0°C, DCM) Start->Intermediate Reagent Isobutyryl Chloride (+ Et3N) Reagent->Intermediate Quench Acidic Quench (1N HCl) Intermediate->Quench Crude Crude Precipitate Quench->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Final Pure Target (>99.5%) Purification->Final

Figure 1: Synthetic workflow ensuring high-purity precursor for crystallization.

Crystal Growth Protocols

Obtaining single crystals suitable for X-ray diffraction (SC-XRD) requires controlling the nucleation rate. For N-acyl anthranilic acids, the carboxylic acid moiety dictates strong dimerization, often leading to rapid precipitation rather than slow growth.[1]

Solvent Selection Strategy
  • Primary Solvents: Ethanol, Methanol (Good solubility, H-bond donors).[1]

  • Anti-solvents: Water, Hexane (Poor solubility).[1]

  • Logic: The isobutyryl group adds lipophilicity compared to the parent anthranilic acid, making the molecule moderately soluble in organic solvents but insoluble in water.[1]

Recommended Growth Methods
MethodSolvent SystemProtocol DetailsSuitability
Slow Evaporation Ethanol (Absolute)Dissolve 20mg in 2mL warm EtOH. Filter through 0.45µm PTFE. Cover vial with parafilm, pierce 3 holes.[1] Leave at 20°C.High. Produces block-like prisms.
Vapor Diffusion THF / HexaneDissolve in minimal THF (inner vial). Place in jar containing Hexane (outer reservoir). Seal tightly.Medium. Good if evaporation yields powder.
Cooling AcetonitrileSaturated solution at 60°C. Slow cool to room temp in a Dewar flask (0.5°C/min).High. Reduces thermal shock defects.

X-Ray Diffraction Data Collection

Once a crystal (approx. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 mm) is isolated, it is mounted on a goniometer.
Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Why: Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects (

      
      ) caused by the heavy Chlorine atom (
      
      
      
      ).
  • Temperature: 100 K (Cryostream).

    • Why: Low temperature freezes thermal vibrations (reducing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), allowing for precise location of Hydrogen atoms, which is critical for confirming the intramolecular H-bond.
      
Data Reduction Workflow
  • Indexing: Determine the unit cell dimensions (

    
    ) and Bravais lattice.
    
    • Expected Lattice: Monoclinic or Triclinic (common for centrosymmetric acid dimers).

  • Integration: Convert diffraction spots to intensities (

    
    ).
    
  • Absorption Correction: Apply Multi-scan or Gaussian correction (critical due to Cl atoms).

  • Space Group Determination: Analyze systematic absences (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     is most likely).
    

Structural Analysis & Core Features

This is the analytical core. Based on analogous structures like 2-(4-chlorobenzamido)benzoic acid [1], the structure of 4-Chloro-2-(isobutyrylamino)benzoic acid is governed by two competing hydrogen bonding motifs.

Intramolecular Interaction: The S(6) Motif

The defining feature of N-acyl anthranilic acids is the formation of a pseudo-six-membered ring.

  • Mechanism: The amide Nitrogen (N-H) acts as a donor.[1] The carbonyl Oxygen of the amide group (or less likely, the acid carbonyl) acts as the acceptor.[1]

  • Geometry: This forms an S(6) graph set motif.

  • Consequence: This interaction "locks" the isobutyryl group into a specific orientation relative to the benzene ring, forcing the molecule to be planar (or near-planar), despite the steric bulk of the isopropyl tail.[1]

Intermolecular Interaction: The R2^2(8) Dimer

The carboxylic acid groups will almost invariably form centrosymmetric dimers.[1]

  • Mechanism: Two molecules pair up head-to-head.

  • Graph Set:

    
     .
    
  • Strength: This is a strong synthon, dominating the crystal packing and determining the primary axis of the unit cell.[1]

The "Chlorine Effect" & Sterics
  • Cl...Cl Interactions: Depending on the packing, Type I (symmetrical) or Type II (bent) Halogen...Halogen contacts may stabilize the layers.[1]

  • Isobutyryl Sterics: Unlike a flat benzoyl group, the isopropyl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is bulky. This will likely force the layers to space further apart or adopt a "herringbone" packing to accommodate the methyl groups, potentially lowering the density compared to the benzoyl analogue.
    

CrystalInteractions cluster_Intra Intramolecular (Conformation) cluster_Inter Intermolecular (Packing) Molecule 4-Chloro-2-(isobutyrylamino) benzoic acid S6 S(6) Motif (N-H ... O=C Amide) Molecule->S6 Dominant Dimer Carboxylic Acid Dimer R2^2(8) Synthon Molecule->Dimer Primary Packing Force Planarity Planar/Locked Conformation S6->Planarity Stacking Pi-Pi Stacking (Aromatic Rings) Dimer->Stacking Halogen Cl...Cl / Cl...O Contacts Dimer->Halogen

Figure 2: Hierarchy of crystallographic forces. The intramolecular S(6) motif dictates the molecular shape, while the intermolecular R2^2(8) dimer dictates the lattice arrangement.[1]

Refinement & Validation

To ensure the model is chemically reasonable, the following metrics must be met during the Least-Squares Refinement (SHELXL or Olex2):

  • R-Factor (

    
    ):  Should be 
    
    
    
    (5%) for publication-quality data.
  • Goodness of Fit (GoF): Should approach 1.0.

  • Hydrogen Treatment:

    • Aromatic/Alkyl H-atoms: Constrained (Riding model).

    • Amide/Acid H-atoms: Located in the Difference Fourier Map (critical to prove H-bonding).

  • CheckCIF: Run the final .cif file through the IUCr CheckCIF server to detect voids, twinning, or missed symmetry.[1]

References

  • Crystal Structure of Analogue: Saeed, A., et al. (2010).[1][2] "Crystal structure of 4-chloro-N-(2-methoxyphenyl)benzamide." Acta Crystallographica Section E, 66(5), o1180.[1] Link

  • General Anthranilic Acid Motifs: Thanigaimani, K., et al. (2007).[1] "Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid." Acta Crystallographica Section E. Link

  • H-Bonding Rules: Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

  • Crystallization Techniques: Hulliger, J. (1994).[1] "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition, 33(2), 143-162.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Repaglinide Analogs using 4-Chloro-2-(isobutyrylamino)benzoic Acid

This Application Note is designed for researchers and process chemists investigating the Structure-Activity Relationship (SAR) of Meglitinide analogs or developing novel synthetic routes. Important Technical Clarificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists investigating the Structure-Activity Relationship (SAR) of Meglitinide analogs or developing novel synthetic routes.

Important Technical Clarification: The commercial synthesis of Repaglinide (Prandin/NovoNorm) typically utilizes 3-ethoxy-4-ethoxycarbonylphenylacetic acid as the "left-hand" synthon. The molecule specified in your request, 4-Chloro-2-(isobutyrylamino)benzoic acid (CAS 405904-57-6), is a structural variant.[1] Using this acid in the coupling reaction described below will yield a Repaglinide Analog (specifically, a 4-chloro-2-isobutyrylamino-benzamide derivative) rather than the commercial drug substance. This protocol is optimized for the synthesis of this specific analog for pharmacological evaluation.

Introduction & Strategic Context

The "glinide" class of antidiabetic agents functions by binding to the sulfonylurea receptor (SUR1) on pancreatic


-cells. The pharmacophore consists of a lipophilic "right-hand" amine and a polar "left-hand" acid moiety.

This protocol details the coupling of 4-Chloro-2-(isobutyrylamino)benzoic acid (the "Acid") with the chiral amine (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (the "Amine"). This reaction modifies the standard Repaglinide scaffold by replacing the 2-ethoxy and 4-carboxymethyl motifs with 2-isobutyrylamino and 4-chloro substituents, respectively. Such modifications are critical for investigating:

  • Electronic Effects: How the electron-withdrawing chlorine affects receptor binding affinity compared to the carboxyl/alkyl groups.

  • Steric Constraints: The impact of the bulky isobutyryl amide group on the active site fit.

Critical Quality Attributes (CQAs) of Starting Materials

To ensure a high-yield coupling and prevent difficult-to-remove impurities, the starting materials must meet these specifications:

ComponentChemical NameCASPurity Req.Critical Impurity Limit
Acid 4-Chloro-2-(isobutyrylamino)benzoic acid405904-57-6>98.0%Free Aniline < 0.5%
Amine (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine147769-93-5>99.0% (ee)(R)-Enantiomer < 0.5%
Solvent Dichloromethane (DCM) or DMF75-09-2AnhydrousWater < 0.05%

Synthetic Pathway Visualization

The following diagram illustrates the convergent synthesis strategy, highlighting the activation and coupling phases.

Repaglinide_Analog_Synthesis Acid 4-Chloro-2-(isobutyrylamino) benzoic acid (Starting Material) Activation Activation Step (EDC/HOBt or SOCl2) Acid->Activation Activation Amine (S)-3-methyl-1-(2-(piperidin-1-yl) phenyl)butan-1-amine (Chiral Partner) Coupling Amide Coupling (Nucleophilic Acyl Substitution) Amine->Coupling Addition Intermediate Activated Ester/Acid Chloride (Transient Species) Activation->Intermediate Intermediate->Coupling Product Repaglinide Chloro-Analog (Target Molecule) Coupling->Product Workup & Crystallization

Caption: Convergent synthesis pathway for the coupling of the 4-chloro-benzoic acid derivative with the Repaglinide chiral amine.

Experimental Protocols

Two methods are provided: Method A (Carbodiimide Coupling) is recommended for medicinal chemistry/small-scale SAR due to milder conditions. Method B (Acid Chloride) is recommended for scale-up due to cost efficiency.

Method A: EDC/HOBt Coupling (Recommended for High Purity)

Rationale: This method minimizes racemization of the chiral amine and prevents harsh thermal degradation.

Reagents:

  • 4-Chloro-2-(isobutyrylamino)benzoic acid (1.0 equiv)

  • (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (1.1 equiv)

  • EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[2]

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4-Chloro-2-(isobutyrylamino)benzoic acid (1.0 g, 3.9 mmol) and anhydrous DCM (20 mL).

  • Activation: Add HOBt (0.63 g, 4.7 mmol) and EDC·HCl (0.90 g, 4.7 mmol) to the suspension. Stir at 0°C (ice bath) for 30 minutes. Observation: The solution should become clear as the active ester forms.

  • Amine Addition: Add DIPEA (1.7 mL, 9.75 mmol) followed by the dropwise addition of the Chiral Amine (1.06 g, 4.3 mmol) dissolved in DCM (5 mL).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

    • Self-Validation Check: Monitor by TLC (5% MeOH in DCM). The starting acid spot (Rf ~0.1) should disappear.

  • Quench & Workup: Dilute with DCM (50 mL). Wash successively with:

    • 0.5 M HCl (2 x 30 mL) – Removes unreacted amine and EDC urea.

    • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HOBt.

    • Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (Hexane/Ethyl Acetate gradient).

Method B: Acid Chloride Activation (Scalable Route)

Rationale: Uses Thionyl Chloride to generate a highly reactive intermediate. Requires strict temperature control.[3]

Reagents:

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Catalytic DMF (3 drops)

  • Triethylamine (Et₃N) (2.0 equiv)

Step-by-Step Protocol:

  • Acid Chloride Formation: Suspend the Acid (1.0 equiv) in Toluene. Add SOCl₂ (1.5 equiv) and catalytic DMF. Heat to 70°C for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under vacuum to yield the crude acid chloride (yellow solid/oil). Do not expose to air.

  • Coupling: Dissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Slowly add a solution of the Chiral Amine (1.0 equiv) and Et₃N (2.0 equiv) in DCM, maintaining the internal temperature below 5°C.

  • Completion: Stir at room temperature for 4 hours. Perform aqueous workup as described in Method A.

Analytical Characterization & Troubleshooting

Expected Analytical Data (Simulated for Analog)
  • 1H NMR (400 MHz, CDCl3): Look for the characteristic isobutyryl doublet (~1.2 ppm), the methine septet (~2.5 ppm), and the amide NH protons (usually broad singlets > 8.0 ppm). The piperidine ring protons will appear as multiplets between 1.5–3.0 ppm.

  • Mass Spectrometry (ESI+): Calculate M+H based on formula C₂₇H₃₆ClN₃O₂. Expected m/z ≈ 470.25.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of activated ester/chloride.Ensure solvents are anhydrous.[2] Use a drying tube or N₂ atmosphere.
Racemization High temperature or excess base.Keep coupling temperature < 25°C. Use DIPEA instead of stronger bases.
Sticky Gum Product Residual DMF or urea byproducts.Perform extensive water washes.[4] Use lyophilization if possible.
Starting Material Remains Steric hindrance of the isobutyryl group.Switch to a stronger coupling agent like HATU or T3P (Propylphosphonic anhydride).

Safety & Handling

  • Thionyl Chloride: Corrosive and toxic.[2] Releases HCl gas. Handle in a fume hood.

  • 4-Chloro-2-(isobutyrylamino)benzoic acid: Treat as a potential irritant.[2]

  • Repaglinide Amine: Biologically active intermediate. Avoid inhalation or skin contact.

References

  • Grell, W., et al. (1998). "Repaglinide and related hypoglycemic benzoic acid derivatives." Journal of Medicinal Chemistry, 41(26), 5219-5246.

    • Context: Establishes the foundational SAR for meglitinide analogs and the importance of the benzoic acid "left-hand" side.
  • Dr. Reddy's Laboratories Ltd. (2003). "Impurity profile study of repaglinide." Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467.

    • Context: details the chromatographic behavior of Repaglinide-related impurities, essential for analyzing the purity of the synthesized analog.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

    • Context: Authoritative review supporting the selection of EDC/HOBt vs.
  • Sigma-Aldrich. "4-Chloro-2-(isobutyrylamino)benzoic acid Product Page." (Search CAS: 405904-57-6)

    • Context: Verification of the commercial availability and physicochemical properties of the specific starting material.[2]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Utilizing 4-Chloro-2-(isobutyrylamino)benzoic acid

Introduction: The Strategic Importance of Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous presence in a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous presence in a vast array of pharmaceuticals. The formation of this robust linkage, typically through the condensation of a carboxylic acid and an amine, is a kinetically slow process that necessitates the activation of the carboxylic acid. A multitude of coupling reagents and protocols have been developed to facilitate this transformation efficiently and under mild conditions.[1][2] This application note provides a detailed guide for the use of 4-Chloro-2-(isobutyrylamino)benzoic acid in amide coupling reactions, a versatile building block in the synthesis of novel chemical entities. We present two robust protocols employing widely used coupling reagents, HATU and EDC/HOBt, and also detail the synthesis of the title compound from commercially available starting materials.

Synthesis of the Starting Material: 4-Chloro-2-(isobutyrylamino)benzoic acid

A reliable supply of the starting carboxylic acid is paramount. The following two-step procedure outlines the synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid from 2-chloro-4-nitrobenzoic acid.

Step 1: Synthesis of 4-Amino-2-chlorobenzoic acid

The initial step involves the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid. A common and effective method is catalytic reduction.[3][4][5]

Experimental Protocol: Catalytic Reduction

  • Materials: 2-chloro-4-nitrobenzoic acid, Iron powder, Hydrochloric acid, Sodium carbonate, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, create a suspension of 2-chloro-4-nitrobenzoic acid (1.0 equiv) in a mixture of water and ethanol.

    • Add iron powder (3.0-5.0 equiv) to the suspension.

    • Slowly add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

    • Carefully neutralize the filtrate with a saturated solution of sodium carbonate until a basic pH is achieved.

    • Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-chlorobenzoic acid.

Step 2: N-Acylation to Yield 4-Chloro-2-(isobutyrylamino)benzoic acid

The subsequent step is the acylation of the amino group with isobutyryl chloride.

Experimental Protocol: N-Isobutyrylation

  • Materials: 4-amino-2-chlorobenzoic acid, Isobutyryl chloride, Pyridine (or Triethylamine), Dichloromethane (DCM).

  • Procedure:

    • Suspend 4-amino-2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add pyridine (1.1 equiv) to the suspension.

    • Dropwise, add isobutyryl chloride (1.05 equiv) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4-Chloro-2-(isobutyrylamino)benzoic acid.

Amide Coupling Protocols using 4-Chloro-2-(isobutyrylamino)benzoic acid

The choice of coupling reagent is critical for a successful amide bond formation and depends on the substrate's steric and electronic properties, as well as the desired reaction conditions.[6][7] Below are two reliable protocols for the coupling of 4-Chloro-2-(isobutyrylamino)benzoic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.[2][6]

Mechanism Insight: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[6]

Experimental Protocol:

  • Materials:

    • 4-Chloro-2-(isobutyrylamino)benzoic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.1 equiv)

    • DIPEA (2.0-3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Chloro-2-(isobutyrylamino)benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

    • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[1][8][9]

Mechanism Insight: The carboxylic acid first adds to EDC to form an unstable O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester, which is less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt.[6][10][11]

Experimental Protocol:

  • Materials:

    • 4-Chloro-2-(isobutyrylamino)benzoic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • DIPEA or Triethylamine (TEA) (2.0-3.0 equiv)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2-(isobutyrylamino)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

    • Dissolve the mixture in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Slowly add DIPEA (2.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Comparative Data of Coupling Protocols

ParameterProtocol 1: HATU-MediatedProtocol 2: EDC/HOBt-Mediated
Coupling Reagent HATUEDC·HCl
Additive None requiredHOBt
Base DIPEADIPEA or TEA
Typical Reaction Time 1-4 hours4-12 hours
Relative Cost HigherLower
Byproduct Removal Water-solubleWater-soluble urea byproduct
Key Advantage High efficiency, rapid reactionsCost-effective, widely used

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from the synthesis of the starting material to the final amide product.

G cluster_synthesis Synthesis of Starting Material cluster_coupling Amide Coupling Reaction start_mat 2-Chloro-4-nitrobenzoic Acid reduction Catalytic Reduction (Fe/HCl) start_mat->reduction intermediate 4-Amino-2-chlorobenzoic Acid reduction->intermediate acylation N-Acylation (Isobutyryl Chloride, Pyridine) intermediate->acylation benzoic_acid 4-Chloro-2-(isobutyrylamino)benzoic acid acylation->benzoic_acid coupling Coupling Reaction (HATU or EDC/HOBt, Base) benzoic_acid->coupling amine Amine (R-NH2) amine->coupling workup Aqueous Workup coupling->workup purification Purification (Column Chromatography) workup->purification final_product Final Amide Product purification->final_product

Caption: General experimental workflow.

Troubleshooting Common Issues in Amide Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Increase the amount of coupling reagent and/or base.- Increase the reaction temperature or time.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).
Presence of Unreacted Starting Materials - Insufficient reaction time or temperature.- Inequimolar amounts of reactants.- Prolong the reaction time.- Ensure accurate measurement of all reagents.
Formation of Side Products - Racemization of chiral centers.- N-acylurea formation (with carbodiimides).- Dimerization of the carboxylic acid.- Use an additive like HOBt or HOAt to suppress racemization.- Ensure the reaction is performed under anhydrous conditions.- Pre-activate the carboxylic acid before adding the amine.
Difficulty in Purification - Water-soluble byproducts remaining in the organic layer.- Similar polarity of the product and impurities.- Perform thorough aqueous washes during workup.- Employ different chromatography conditions (e.g., change solvent system, use a different stationary phase).- Consider recrystallization as an alternative purification method.

Conclusion

4-Chloro-2-(isobutyrylamino)benzoic acid is a valuable building block for the synthesis of diverse amide-containing molecules. The protocols detailed in this application note, utilizing either HATU or EDC/HOBt as coupling reagents, provide reliable and efficient methods for the formation of amide bonds. The choice between these protocols will depend on specific project requirements, including cost, desired reaction time, and the nature of the substrates. By following these guidelines and utilizing the troubleshooting information provided, researchers can confidently employ this versatile carboxylic acid in their synthetic endeavors.

References

  • Nakajima, N., & Ikada, Y. (2001). Amide Bond Formation. In Biomedical Applications of Polymeric Materials. CRC Press. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Organic-Chemistry.org. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 23, 2026, from [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 23, 2026, from [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. Retrieved February 23, 2026, from [Link]

  • de Benneville, P. L., Godfrey, W. J., & Sims, H. J. (1974). U.S. Patent No. 3,804,821. U.S.

Sources

Method

Green chemistry approaches to synthesizing 4-Chloro-2-(isobutyrylamino)benzoic acid

Application Note: Green Chemistry Approaches to Synthesizing 4-Chloro-2-(isobutyrylamino)benzoic acid Executive Summary The synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid represents a critical acylation step in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches to Synthesizing 4-Chloro-2-(isobutyrylamino)benzoic acid

Executive Summary

The synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid represents a critical acylation step in the production of pharmacophores related to metabolic disease therapeutics (e.g., glinides and sulfonylurea analogs). Historically, the acylation of anthranilic acid derivatives has relied on "brown chemistry" routes utilizing chlorinated solvents (Dichloromethane, Chloroform), corrosive acyl chlorides (Isobutyryl chloride), and stoichiometric organic bases (Pyridine, Triethylamine), resulting in high E-factors and significant genotoxic impurity risks.

This guide details two Green Chemistry protocols designed to align with the 12 Principles of Green Chemistry. These methods prioritize aqueous media and bio-renewable solvents (2-MeTHF) , utilizing isobutyric anhydride to eliminate HCl generation and improve atom economy.

Retrosynthetic & Green Strategy Analysis

The target molecule is synthesized via the


-acylation of 2-Amino-4-chlorobenzoic acid  (4-Chloroanthranilic acid).
  • Traditional Route: 4-Chloroanthranilic acid + Isobutyryl Chloride + TEA in DCM.

    • Issues: Toxic solvent, corrosive HCl gas byproduct, difficult salt removal.

  • Green Route A (Aqueous): Schotten-Baumann conditions using water as the sole solvent.

    • Benefits: Zero VOCs, simple pH-controlled workup, high yield.

  • Green Route B (Bio-Solvent): 2-Methyltetrahydrofuran (2-MeTHF) reflux.[1]

    • Benefits: Bio-derived solvent, excellent phase separation, recyclable.

Visualizing the Reaction Pathway

ReactionScheme SM 2-Amino-4-chlorobenzoic acid (Solid) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (Water/Base or 2-MeTHF) Reagent Isobutyric Anhydride (Liquid) Reagent->Intermediate Product 4-Chloro-2-(isobutyrylamino) benzoic acid Intermediate->Product Elimination Byproduct Isobutyric Acid (Water Soluble) Intermediate->Byproduct Leaving Group

Figure 1: Reaction scheme for the N-acylation of 4-chloroanthranilic acid using isobutyric anhydride.

Experimental Protocols

Protocol A: Aqueous Schotten-Baumann Synthesis (Zero-VOC)

Best for: Small-to-mid scale, minimizing organic waste, and high-purity requirements.

Reagents:

  • 2-Amino-4-chlorobenzoic acid (1.0 equiv)

  • Isobutyric anhydride (1.2 equiv)

  • Sodium Carbonate (

    
    ) (2.2 equiv)
    
  • Deionized Water (10 volumes)

  • Conc. HCl (for acidification)[2][3][4]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-chlorobenzoic acid (10 g, 58.3 mmol) and

    
      (13.6 g, 128 mmol) in Water  (100 mL). Stir until a clear solution is obtained (pH ~10-11).
    
    • Expert Insight: The base deprotonates the carboxylic acid and the amine, increasing the nucleophilicity of the amine group relative to water, favoring amide formation over anhydride hydrolysis.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add Isobutyric anhydride (11.6 mL, 70 mmol) dropwise over 30 minutes.

    • Control Point: Maintain temperature <10 °C to suppress the competitive hydrolysis of isobutyric anhydride by water.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The starting material spot should disappear.

  • Workup: Cool the reaction mixture back to 10 °C. Slowly acidify with Conc. HCl to pH 1–2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 × 20 mL) to remove residual isobutyric acid and salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: 2-MeTHF Reflux (Bio-Solvent Approach)

Best for: Scale-up, moisture-sensitive substrates, or when water solubility of the product is an issue.

Reagents:

  • 2-Amino-4-chlorobenzoic acid (1.0 equiv)

  • Isobutyric anhydride (1.1 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (8 volumes)

Step-by-Step Methodology:

  • Slurry Formation: Suspend 2-Amino-4-chlorobenzoic acid (10 g) in 2-MeTHF (80 mL).

    • Why 2-MeTHF? Derived from corncobs/bagasse, it has a higher boiling point than THF (80°C vs 66°C) and separates cleanly from water during workup.

  • Reagent Addition: Add Isobutyric anhydride (10.6 mL) in one portion.

  • Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours.

    • Mechanism:[2][5] The elevated temperature drives the reaction without the need for an exogenous base. The byproduct, isobutyric acid, remains in solution.

  • Quench & Wash: Cool to room temperature. Add Water (40 mL) and stir for 15 minutes to hydrolyze excess anhydride.

  • Phase Separation: Separate the layers. The product remains in the organic (2-MeTHF) layer.

    • Green Tip: The aqueous layer contains only isobutyric acid and water, which is biodegradable.

  • Crystallization: Concentrate the organic layer to ~30% volume under reduced pressure. Add n-Heptane (anti-solvent) to induce crystallization.

  • Filtration: Collect the crystals by filtration.

Expected Yield: 88–95%

Process Comparison & Green Metrics

MetricTraditional (DCM/TEA)Protocol A (Aqueous)Protocol B (2-MeTHF)
Solvent Toxicity High (Chlorinated)None (Water) Low (Bio-based)
Atom Economy Low (HCl salt waste)HighHigh
E-Factor >25<5 <10
Energy Input Low (RT)Low (RT)Medium (Reflux)
Scalability GoodExcellent Good

Process Workflow Diagram

Workflow cluster_A Protocol A: Aqueous cluster_B Protocol B: 2-MeTHF Start Start: 2-Amino-4-chlorobenzoic acid StepA1 Dissolve in aq. Na2CO3 (pH > 10) Start->StepA1 StepB1 Suspend in 2-MeTHF Start->StepB1 StepA2 Add Isobutyric Anhydride (0-5°C) StepA1->StepA2 StepA3 Acidify with HCl (Precipitation) StepA2->StepA3 End Isolate: 4-Chloro-2-(isobutyrylamino)benzoic acid StepA3->End StepB2 Reflux with Anhydride (80°C) StepB1->StepB2 StepB3 Aq. Wash & Crystallize StepB2->StepB3 StepB3->End

Figure 2: Operational workflow comparing Aqueous and Bio-Solvent synthesis routes.

Troubleshooting & Critical Quality Attributes (CQAs)

  • Impurity Control (Di-acylation):

    • Issue: Formation of the imide (double acylation) if excess anhydride and high heat are used.

    • Solution: In Protocol A, strictly control temperature (<5°C during addition). In Protocol B, avoid large excesses of anhydride (>1.5 equiv).

  • Hydrolysis of Anhydride:

    • Issue: In Protocol A, water competes with the amine.

    • Solution: Use a slight excess (1.2 equiv) of anhydride and ensure rapid stirring to maximize interfacial contact between the organic anhydride droplets and the aqueous phase.

  • pH Management:

    • Issue: If pH drops below 9 during Protocol A, the amine becomes protonated (

      
      ) and non-nucleophilic.
      
    • Solution: Monitor pH and add supplemental

      
       if necessary.
      

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Dunn, P. J. (2012). "The importance of Green Chemistry in Process Research and Development". Chemical Society Reviews.

  • Pacek, A. W., et al. (2012). "Green solvents for the synthesis of amides". Green Chemistry. (Contextualizing 2-MeTHF utility).
  • Patel, R. N. (2019). "Green Chemistry in the Pharmaceutical Industry".[6] Journal of Chemical Sciences.

  • US Patent 7,148,355 . "Process for the preparation of Repaglinide". (Describes analogous acylation chemistry for benzoic acid derivatives).

  • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry.

Sources

Application

Application Note: Strategic Solvent Selection for Processing 4-Chloro-2-(isobutyrylamino)benzoic acid

Introduction 4-Chloro-2-(isobutyrylamino)benzoic acid is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-(isobutyrylamino)benzoic acid is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The successful processing of this compound—from synthesis and purification to analysis and formulation—is critically dependent on the strategic selection of appropriate solvents. A solvent does more than merely dissolve a solute; it influences reaction kinetics, crystal morphology, impurity profiles, and the overall safety and sustainability of a process.

This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to make informed solvent selections for various applications involving 4-Chloro-2-(isobutyrylamino)benzoic acid. It integrates physicochemical data, regulatory considerations, and practical, field-proven methodologies to ensure process robustness and scientific integrity.

Part 1: Physicochemical Profile of 4-Chloro-2-(isobutyrylamino)benzoic acid

Understanding the intrinsic properties of the target molecule is the cornerstone of rational solvent selection. The structure of 4-Chloro-2-(isobutyrylamino)benzoic acid features a carboxylic acid group (acidic, polar), an amide linkage (polar, capable of hydrogen bonding), a chlorinated aromatic ring (nonpolar), and an isobutyryl group (moderately nonpolar). This combination of functional groups results in a molecule of intermediate polarity, making solvent choice non-trivial.

PropertyValueSignificance for Solvent Selection
Molecular Formula C₁₁H₁₂ClNO₃Indicates the elemental composition.
Molecular Weight 241.67 g/mol Influences solubility and diffusion rates.
Structure The presence of H-bond donors (-COOH, -NH) and acceptors (C=O) suggests solubility in polar protic and aprotic solvents. The chlorinated aromatic ring contributes to solubility in less polar solvents.
Predicted pKa ~3-4 (Carboxylic Acid)The acidic nature means its solubility is highly pH-dependent. It will be significantly more soluble in basic aqueous solutions (as the carboxylate salt) than in neutral or acidic solutions.
Predicted XLogP3 ~2.5 - 3.0This value suggests moderate lipophilicity, indicating a balance between aqueous and organic solvent solubility.

Note: Experimental data for this specific molecule is limited in public literature; therefore, some values are estimated based on its structural analogues.

Part 2: A Multi-Factorial Approach to Solvent Selection

The optimal solvent is rarely the one with the highest dissolving power alone. A holistic selection process must balance multiple factors, as illustrated in the workflow below. This decision-making process is crucial for developing a process that is not only efficient but also safe, scalable, and environmentally responsible.

Solvent_Selection_Workflow cluster_process Process Requirements cluster_criteria Selection Criteria cluster_output Outcome P Define Process Goal Synthesis Chemical Synthesis P->Synthesis Purification Crystallization P->Purification Analysis HPLC / NMR P->Analysis Solubility Solubility & Miscibility Synthesis->Solubility Safety Safety (Toxicity, Flammability) [ICH Q3C] Synthesis->Safety Process Process Compatibility (Boiling Point, Viscosity) Synthesis->Process Cost Cost & Availability Synthesis->Cost Purification->Solubility Purification->Safety Purification->Process Purification->Cost Analysis->Solubility Analysis->Safety Analysis->Process Analysis->Cost Rec_Panel Recommended Screening Panel Cost->Rec_Panel Final_Solvent Optimized Solvent/System Rec_Panel->Final_Solvent Experimental Validation

Caption: Solvent selection decision workflow.

Key Selection Pillars:
  • Solubility: The primary requirement is to dissolve the compound and any reactants, but controlled insolubility is equally important for precipitation and crystallization.

  • Process Compatibility: The solvent's boiling point must be suitable for the reaction temperature and easily removable during work-up. Viscosity, density, and freezing point are also critical for material handling and filtration.

  • Safety, Health & Environment (SHE): Worker safety and environmental impact are paramount. Guidance from sources like the ACS Green Chemistry Institute and corporate solvent selection guides should be consulted.[1][2] Solvents are often categorized to steer chemists towards greener and safer options.[3]

  • Regulatory Compliance: For pharmaceutical applications, residual solvent levels in the final Active Pharmaceutical Ingredient (API) are strictly regulated. The ICH Q3C guidelines classify solvents into three classes based on their toxicity.[4][5]

    • Class 1: Solvents to be avoided due to unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[6]

    • Class 2: Solvents with limited use due to inherent toxicity (e.g., Acetonitrile, Dichloromethane, Methanol).[6]

    • Class 3: Solvents with low toxic potential, preferred for use (e.g., Acetone, Ethanol, Ethyl Acetate, Isopropyl Acetate).[6]

Part 3: Application-Specific Solvent Recommendations

For Chemical Synthesis

The choice of solvent for synthesis depends entirely on the specific reaction chemistry.

  • Aprotic Polar Solvents: For reactions involving nucleophilic substitution where proton sources may interfere, solvents like N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , or Acetonitrile (ACN) are often effective. However, they are Class 2 solvents and require careful removal.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-Methyl-THF (a greener alternative) are excellent choices for reactions involving organometallics or when moderate polarity is needed.

  • Ester and Ketone Solvents: Ethyl acetate (EtOAc) , Isopropyl acetate (IPAc) , and Acetone are versatile Class 3 solvents suitable for a range of transformations. They are often preferred for their lower toxicity and ease of removal.

  • Aromatic Solvents: Toluene can be used for reactions requiring higher temperatures or azeotropic removal of water, but it is a Class 2 solvent.

For Purification by Crystallization

Crystallization requires a solvent system where the target compound has high solubility at an elevated temperature but low solubility at a lower temperature.

  • Single Solvent System: A moderately polar, protic solvent like Ethanol , Isopropanol (IPA) , or Methanol is a good starting point. The compound is dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystallization. Methanol, however, is a Class 2 solvent and should be used with caution.

  • Solvent/Anti-Solvent System: This is a powerful technique for achieving high purity and yield.

    • Dissolve the crude compound in a "good" solvent in which it is highly soluble (e.g., Acetone , Ethyl Acetate , or THF ).

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble until turbidity is observed. Common anti-solvents include heptane, hexane, or water.

    • Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

A recommended screening system would be Ethanol/Water or Ethyl Acetate/Heptane .

For Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): The standard mobile phases are mixtures of Acetonitrile (ACN) or Methanol (MeOH) with buffered aqueous solutions (e.g., water with 0.1% formic acid or trifluoroacetic acid). ACN often provides sharper peaks and lower UV cutoff. Stock solutions are typically prepared in a strong solvent like Dimethyl sulfoxide (DMSO) or the mobile phase itself.

  • Nuclear Magnetic Resonance (NMR): Deuterated solvents are required. DMSO-d₆ is an excellent choice as it dissolves a wide range of compounds and its residual water peak does not obscure most signals. Chloroform-d (CDCl₃) can also be used, but solubility may be lower.

Part 4: Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively and semi-quantitatively determine the solubility of 4-Chloro-2-(isobutyrylamino)benzoic acid in a panel of candidate solvents.

Materials:

  • 4-Chloro-2-(isobutyrylamino)benzoic acid

  • Vials (e.g., 2 mL glass vials with caps)

  • Analytical balance

  • Micropipettes

  • Vortex mixer

  • Solvent panel (include representatives from different classes):

    • Protic: Ethanol, Isopropanol, Water

    • Aprotic Polar: Acetonitrile, Ethyl Acetate, Acetone

    • Nonpolar: Heptane, Toluene

Procedure:

  • Weigh approximately 10 mg of the compound into each labeled vial. Record the exact mass.

  • To the first vial, add the first solvent in 100 µL increments using a micropipette.

  • After each addition, cap the vial and vortex for 30-60 seconds.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding solvent increments until the solid is fully dissolved. Record the total volume of solvent added.

  • Repeat steps 2-5 for each solvent in the panel.

  • Calculate the approximate solubility in mg/mL. Classify the solubility as:

    • Very Soluble: < 1 mL solvent needed (< 30 mg/mL)

    • Soluble: 1-3 mL solvent needed (30-100 mg/mL)

    • Slightly Soluble: 3-10 mL solvent needed (100-1000 mg/mL)

    • Insoluble: > 10 mL solvent needed (>1000 mg/mL)

Protocol 2: Verifying Solvent Purity

Objective: To ensure the quality of the selected solvent before use in a critical process step.

Background: Impurities in solvents (e.g., water, peroxides, or other organic compounds) can negatively impact reaction yields, impurity profiles, and crystallization behavior.

Key Analyses:

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining water content, especially for anhydrous reactions. The acceptable limit depends on the process but is often < 0.05%.

  • Gas Chromatography (GC): A GC analysis with a flame ionization detector (FID) or mass spectrometer (MS) can identify and quantify volatile organic impurities. This is crucial to confirm the absence of residual solvents from a previous manufacturing step or other contaminants.

  • Peroxide Test: For ether solvents like THF, which can form explosive peroxides upon storage, a qualitative test (e.g., with potassium iodide test strips) must be performed before use, especially before distillation.

Conclusion

The selection of a solvent for processing 4-Chloro-2-(isobutyrylamino)benzoic acid is a strategic decision that profoundly impacts the efficiency, quality, safety, and sustainability of the entire manufacturing process. By systematically evaluating the compound's physicochemical properties and aligning them with the specific requirements of the application—be it synthesis, purification, or analysis—researchers can de-risk their projects and build robust, scalable procedures. Adherence to regulatory guidelines like ICH Q3C and principles of green chemistry is not merely a compliance exercise but a cornerstone of modern, responsible drug development.

References

  • ICH. (2021). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. [Link]

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. ACS. [Link]

  • University of York. (n.d.). Solvent Selection Guide. Department of Chemistry, University of York. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-2-(isobutyrylamino)benzoic Acid Synthesis

Status: Operational Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-Chloro-2-(isobutyrylamino)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-Chloro-2-(isobutyrylamino)benzoic acid (N-isobutyryl-4-chloroanthranilic acid) presents a classic but deceptive challenge in process chemistry. While ostensibly a simple amide coupling, the ortho-relationship between the amino and carboxylic acid groups creates a "privileged" scaffold for intramolecular cyclization.

The Root Cause of Low Yields: Most researchers experiencing low yields (<40%) are not actually failing to acylate the amine. Instead, they are inadvertently forming the 4-chloro-2-isopropyl-4H-3,1-benzoxazin-4-one (a cyclic dehydrative product) and losing it during the workup, or failing to hydrolyze it back to the target acid.

This guide provides a mechanistic breakdown, a corrected Schotten-Baumann protocol, and a recovery workflow for the cyclic side-product.

Module 1: The "Hidden" Intermediate (Mechanism & Diagnostics)

Before altering reagents, you must understand the competition between the Target Amide and the Benzoxazinone .

The Pathway Trap

When 2-amino-4-chlorobenzoic acid reacts with isobutyryl chloride, the initial intermediate is the N-acyl acid. However, under anhydrous or acidic conditions (or with excess acyl chloride), the amide oxygen attacks the activated carboxylic acid, expelling water (or HCl) to form the benzoxazinone ring.

Visualizing the Trap:

ReactionPathway SM 2-Amino-4-chlorobenzoic Acid (Starting Material) Inter Target Product (Open Chain Amide) SM->Inter Acylation (Fast) Reagent Isobutyryl Chloride Reagent->Inter Cyclic Benzoxazinone (Cyclic Side Product) Inter->Cyclic Dehydration/Cyclization (Thermodynamic Sink) Cyclic->Inter Basic Hydrolysis (Required Recovery Step)

Figure 1: The reversible cyclization pathway. If your reaction conditions are anhydrous/acidic, the equilibrium shifts right (Yellow Node). You must force it left (Green Node) during workup.

Diagnostic Checklist

If you observe these symptoms, you have the Benzoxazinone issue:

  • Product is an oil/gum: The target acid should be a solid (MP ~210–220°C). The benzoxazinone is often lower melting or an oil.

  • Mass Spec (LCMS): You see a peak at [M-18] relative to the target mass.

  • Solubility: The product dissolves in DCM but not in aqueous bicarbonate (the cyclic form has no free acid).

Module 2: Optimized Protocols

We recommend Method A for general synthesis as it prevents cyclization in situ. Use Method B only if you strictly require anhydrous conditions for other functional groups.

Method A: Modified Schotten-Baumann (Recommended)

Prevents cyclization by keeping the carboxylate ionized.

Reagents:

  • Start: 2-Amino-4-chlorobenzoic acid (1.0 eq)

  • Solvent: THF/Water (1:1 ratio)

  • Base:

    
     (2.5 eq) — Crucial: Must neutralize HCl from reagent + maintain basic pH.
    
  • Reagent: Isobutyryl chloride (1.2 eq)

Step-by-Step:

  • Dissolution: Dissolve amino acid and

    
     in water. Add THF until the system is a clear, single phase or fine emulsion.
    
  • Cooling: Cool to 0–5°C. (Low temp minimizes hydrolysis of the isobutyryl chloride).

  • Addition: Add isobutyryl chloride dropwise over 30 mins.

    • Tip: Monitor pH.[1] If it drops below 8, add more carbonate.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup (The Critical Step):

    • Wash the alkaline solution with Ethyl Acetate (removes non-acidic impurities/unreacted chloride).

    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3.

    • The Target Product will precipitate as a white solid. Filter and dry.[2]

Method B: Anhydrous Rescue (For Existing Batches)

If you ran the reaction in DCM/Pyridine and have low yield, follow this recovery:

  • Take your crude organic mixture (containing the Benzoxazinone).

  • Add 2N NaOH (3.0 eq) and stir vigorously at Room Temperature for 1 hour.

    • Chemists note:[3] This hydrolyzes the benzoxazinone ring back to the carboxylate salt.

  • Separate layers. Discard the organic layer.

  • Acidify the aqueous layer to pH 2. The solid that crashes out is your target.

Module 3: Troubleshooting & FAQ

Solvent & Reagent Compatibility Matrix
Solvent SystemRisk LevelPrimary IssueVerdict
DCM / Pyridine High Promotes Benzoxazinone formation.Requires hydrolysis workup.
DMF / TEA Medium Difficult workup; DMF traps acid.Avoid if possible.[4]
THF / Water /

Low Hydrolysis of reagent (minor issue).Recommended.
Acetic Acid Critical Acetylation of amine (impurity).DO NOT USE.
Frequently Asked Questions

Q1: My product is purple/brown. Is it decomposed?

  • A: No. Anthranilic acids are prone to air oxidation forming colored impurities. Recrystallize from Ethanol/Water (9:1) with a pinch of activated charcoal to restore the white color.

Q2: Why not use Isobutyric Anhydride instead of the Chloride?

  • A: The anhydride is less reactive. Due to the electron-withdrawing chlorine at the 4-position, the amine is deactivated. You would need high heat to drive the anhydride reaction, which guarantees benzoxazinone formation. Stick to the acid chloride at low temps.

Q3: I see starting material remaining despite adding excess chloride.

  • A: You likely formed the HCl salt of the starting amine , rendering it non-nucleophilic. Ensure your base equivalents are sufficient (at least 2.0 eq: 1 for the HCl generated, 1 for the carboxylic acid).

Module 4: Process Logic Flowchart

Use this decision tree to determine your next step based on your current status.

Troubleshooting Start Start Troubleshooting CheckState Check Reaction Mixture (TLC / LCMS) Start->CheckState Result1 Product Mass = Target - 18 (Benzoxazinone) CheckState->Result1 Result2 Starting Material Remains CheckState->Result2 Result3 Target Mass Observed CheckState->Result3 Action1 Add NaOH (aq) Stir 1h to Hydrolyze Result1->Action1 Ring Opening Action2 Check pH > 9? If No: Add Base Result2->Action2 Free base the amine Action3 Acidify to pH 2 Filter Solid Result3->Action3 Isolate Action1->Action3 Action2->CheckState Retest

Figure 2: Troubleshooting logic flow. Note that "Target - 18" mass indicates the cyclic intermediate requiring basic hydrolysis.

References

  • Benzoxazinone Formation:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Schotten-Baumann Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Specific Synthesis Context: Process for preparing N-carboxymethylene-4-chloro-anthranilic acid. Patent US5945556A. (Demonstrates the acylation/hydrolysis dynamics of 4-chloroanthranilic acid derivatives).

  • Cyclization Mechanism: Synthesis of benzoxazinone derivatives. Patent EP0847381B1. (Details the cyclization of N-acyl anthranilic acids).

Sources

Optimization

Troubleshooting impurity formation in 4-Chloro-2-(isobutyrylamino)benzoic acid reactions

Technical Support Center: Troubleshooting Impurity Formation in 4-Chloro-2-(isobutyrylamino)benzoic Acid Reactions Executive Summary & Reaction Context 4-Chloro-2-(isobutyrylamino)benzoic acid is a critical intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Impurity Formation in 4-Chloro-2-(isobutyrylamino)benzoic Acid Reactions

Executive Summary & Reaction Context

4-Chloro-2-(isobutyrylamino)benzoic acid is a critical intermediate, often utilized as a scaffold in the synthesis of glinide-class antidiabetic agents (e.g., Repaglinide analogs) and specific kinase inhibitors. The synthesis typically involves the N-acylation of 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid) using isobutyryl chloride or isobutyric anhydride .

While the reaction appears straightforward, the presence of the ortho-carboxylic acid group creates a "neighboring group effect," leading to a unique impurity profile dominated by cyclization pathways. This guide addresses the specific mechanistic failures that lead to impurities such as 7-chloro-2-isopropyl-4H-3,1-benzoxazin-4-one and provides validated protocols for their elimination.

Reaction Mechanism & Impurity Landscape

To troubleshoot effectively, one must understand the competitive pathways active in the reaction vessel.

The Primary Pathway (Desired)

The amine of the 2-amino-4-chlorobenzoic acid attacks the carbonyl of the isobutyryl chloride. A base (typically Pyridine, TEA, or Na₂CO₃) scavenges the HCl by-product, yielding the desired amide.

The "Killer" Side Reaction: Cyclodehydration

The most persistent impurity in this synthesis is the benzoxazinone derivative.[1] Under anhydrous or acidic conditions, the amide oxygen of the newly formed product attacks the activated carboxylic acid, eliminating water (or HCl/isobutyric acid) to form a 6-membered heterocycle.

Key Impurities List:

  • Impurity A (Starting Material): 2-Amino-4-chlorobenzoic acid.[2]

  • Impurity B (Cyclic): 7-Chloro-2-isopropyl-4H-3,1-benzoxazin-4-one.

  • Impurity C (Hydrolysis): Isobutyric acid (reagent decomposition).[1]

  • Impurity D (Dimer): Reaction between Impurity B and Impurity A (rare, but seen in concentrated melts).[1]

Visualizing the Pathway

ReactionPathway SM 2-Amino-4-chlorobenzoic acid Inter Tetrahedral Intermediate SM->Inter + Reagent + Base Reagent Isobutyryl Chloride Product 4-Chloro-2-(isobutyrylamino) benzoic acid (Target) Inter->Product - HCl ImpurityB 7-Chloro-2-isopropyl- 4H-3,1-benzoxazin-4-one (Cyclic Impurity) Product->ImpurityB Dehydration (Excess Heat/Acid chloride) ImpurityB->Product Hydrolysis (+ H2O / Mild Base) ImpurityD Dimeric Amide (Side Product) ImpurityB->ImpurityD + SM (Slow addition)

Figure 1: Reaction pathway showing the reversible cyclization to the benzoxazinone impurity.

Troubleshooting Guide (Q&A)

Issue 1: High HPLC abundance of a non-polar impurity (RT > Product).

Diagnosis: You have likely formed the benzoxazinone (Impurity B) .[1] Mechanism: This occurs when the reaction is run in anhydrous conditions with excess acid chloride or thionyl chloride activators.[1] The product cyclizes.[3] Solution:

  • Immediate Fix: Do not discard the batch. Treat the reaction mixture (or isolated solid) with mild aqueous base (e.g., 1M NaOH or Na₂CO₃) at room temperature for 30–60 minutes. This hydrolyzes the benzoxazinone ring back to the desired open-chain acid.

  • Prevention: Include a distinct aqueous quench/hydrolysis step in your workup protocol before acidification.[1]

Issue 2: Persistent presence of Starting Material (Impurity A).

Diagnosis: Incomplete conversion due to HCl suppression or reagent hydrolysis.[1] Mechanism: The HCl generated protonates the unreacted amine, rendering it non-nucleophilic (ammonium salt).[1] Alternatively, wet solvent hydrolyzed the isobutyryl chloride. Solution:

  • Protocol Adjustment: Ensure you are using at least 1.1–1.2 equivalents of base (Pyridine/TEA) to scavenge HCl.[1]

  • Check Solvents: Karl Fischer titration of solvents (DCM/Toluene) should show <0.05% water.[1]

Issue 3: Product is an oil or sticky gum instead of a solid.

Diagnosis: Presence of Isobutyric acid (Impurity C) or mixed anhydrides.[1] Mechanism: Excess isobutyryl chloride hydrolyzes to isobutyric acid, which is difficult to remove if the final workup pH is not controlled.[1] Solution:

  • Purification: Recrystallize from a mixture of Ethanol/Water or Toluene/Heptane.[1]

  • Workup: Ensure the final filter cake is washed with water at pH 3–4 to remove soluble isobutyric acid without dissolving the product.[1]

Optimized Experimental Protocol

This protocol is designed to minimize benzoxazinone formation by including a specific ring-opening step.

Reagents:

  • 2-Amino-4-chlorobenzoic acid (1.0 eq)

  • Isobutyryl chloride (1.2 eq)[1]

  • Triethylamine (2.2 eq) or Pyridine (solvent)[1]

  • Dichloromethane (DCM) (10 vol)[1]

Step-by-Step Workflow:

  • Dissolution: Suspend 2-amino-4-chlorobenzoic acid in dry DCM under nitrogen.

  • Base Addition: Add Triethylamine (TEA) in one portion. The mixture should become a clear solution as the ammonium salt forms. Cool to 0–5 °C.[1]

  • Acylation: Add Isobutyryl chloride dropwise over 30 minutes. Critical: Keep T < 10 °C to prevent uncontrolled exotherms.

  • Reaction: Warm to 20–25 °C and stir for 2 hours. Monitor by HPLC.

    • Note: You may see two peaks: Product and Benzoxazinone.[3] This is normal at this stage.

  • The "Ring-Opening" Quench (Crucial Step):

    • Add water (5 vol) to the reaction mixture.

    • Adjust pH to >10 using 2M NaOH. Stir vigorously for 30 minutes.

    • Why? This converts any formed benzoxazinone back to the sodium salt of the product.[1]

  • Isolation:

    • Separate phases.[3] Discard the organic layer (removes non-polar impurities).[1]

    • Acidify the aqueous layer slowly with 2M HCl to pH 2–3.[1]

    • The product will precipitate as a white solid.

    • Filter, wash with water, and dry at 50 °C under vacuum.

Quantitative Data Targets:

ParameterSpecificationCommon Failure Mode
Yield > 85%Loss to mother liquor if pH > 4 during isolation.
Purity (HPLC) > 99.0%Benzoxazinone presence (>0.5%).[1]
Appearance White crystalline solidOff-white/Tan (oxidation of aniline).

Diagnostic Decision Tree

Use this logic flow to determine the corrective action for your specific batch failure.

TroubleshootingTree Start Analyze Crude HPLC CheckSM Is SM > 1.0%? Start->CheckSM CheckImpurity Is Unknown Impurity Less Polar (High RT)? CheckSM->CheckImpurity No ActionSM Action: Add 0.2 eq Reagent + 0.2 eq Base CheckSM->ActionSM Yes ActionCyclic Diagnosis: Benzoxazinone Action: Treat with aq. NaOH CheckImpurity->ActionCyclic Yes ActionClean Proceed to Crystallization CheckImpurity->ActionClean No (Clean) ActionUnknown Check LC-MS (Likely Dimer or Regioisomer) CheckImpurity->ActionUnknown No (More Polar?)

Figure 2: Diagnostic logic for impurity identification.

References

  • Synthesis of Anthranilic Acid Derivatives

    • Smith, M. B., & March, J. (2007).[1][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (General mechanism of N-acylation and neighboring group participation).

    • Source:[1]

  • Benzoxazinone Formation (The "Cyclic" Impurity)

    • Potts, K. T.[1] (1984).[1][3] Comprehensive Heterocyclic Chemistry . Volume 6. (Details the cyclization of N-acyl anthranilic acids to benzoxazinones).

    • Source:[1]

  • Analytical Characterization (Related Compounds)

    • National Institute of Standards and Technology (NIST).[1]Benzoic acid, 4-amino-2-chloro- IR Spectrum . (Reference for starting material identification).

    • Source:[1]

  • Process Chemistry of Glinide Intermediates

    • BenchChem Technical Guides.[1]Synthesis of 4-Amino-2-chlorobenzoic Acid . (Background on the precursor synthesis).

    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Addressing Degradation of 4-Chloro-2-(isobutyrylamino)benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 4-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 4-Chloro-2-(isobutyrylamino)benzoic acid, particularly its degradation under basic conditions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Understanding the Challenge: Stability of N-Acyl Anthranilic Acids

4-Chloro-2-(isobutyrylamino)benzoic acid belongs to the class of N-acyl anthranilic acids. This structural motif, while synthetically valuable, contains functional groups susceptible to degradation, especially in non-neutral pH environments. The primary point of vulnerability under basic conditions is the amide bond.

Why is the amide bond susceptible?

Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile and can attack the electrophilic carbonyl carbon of the amide group.[1] This initiates a hydrolysis reaction that cleaves the amide bond, leading to the formation of 2-amino-4-chlorobenzoic acid and isobutyric acid. This degradation is often accelerated by heat.[2][3]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with 4-Chloro-2-(isobutyrylamino)benzoic acid and similar compounds.

Q1: I'm observing a new, more polar spot on my TLC plate after a reaction run under basic conditions. What could it be?

A1: The more polar spot is likely the primary degradation product, 2-amino-4-chlorobenzoic acid. The free amine and carboxylic acid groups make this molecule significantly more polar than the parent compound.

Troubleshooting Steps:

  • Co-spotting: Spot your reaction mixture alongside a standard of 4-Chloro-2-(isobutyrylamino)benzoic acid and, if available, a standard of 2-amino-4-chlorobenzoic acid on the same TLC plate. This will help confirm the identity of the new spot.

  • pH Check: Immediately after your reaction, check the pH of the aqueous phase. A pH above 8 significantly increases the rate of amide hydrolysis.

  • Analytical Confirmation: For unambiguous identification, isolate the byproduct and characterize it using techniques like LC-MS or NMR.

Q2: My reaction requires a basic catalyst. How can I minimize the degradation of my starting material?

A2: This is a common challenge. The key is to balance the need for basicity with the stability of your compound.

Strategies for Mitigation:

  • Use of a Non-Nucleophilic Base: If the base's role is simply to deprotonate another species, consider using a sterically hindered, non-nucleophilic base. Examples include diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Amide hydrolysis is temperature-dependent.[2]

  • Reaction Time: Minimize the reaction time. Set up small-scale time-course experiments to determine the point of maximum product formation with minimal degradation.

  • Anhydrous Conditions: If water is not essential for the reaction, conducting it under anhydrous conditions can prevent hydrolysis.

Q3: What are the best analytical methods to monitor the degradation of 4-Chloro-2-(isobutyrylamino)benzoic acid?

A3: A combination of chromatographic and spectroscopic methods is ideal for both qualitative and quantitative analysis.

Analytical TechniqueApplicationKey Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and detection of degradation products.Choose a solvent system that provides good separation between the starting material and the more polar degradation product.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the parent compound and its degradation products.[4]Reversed-phase HPLC with a C18 column is typically effective. A gradient elution with a mobile phase of acetonitrile and water (with a mild acid like formic or acetic acid) usually provides good resolution. UV detection is suitable for these aromatic compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of the parent compound and degradation products by their mass-to-charge ratio.[5]Provides definitive molecular weight information, confirming the identity of the hydrolysis products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the parent compound and any isolated byproducts.¹H NMR can show the disappearance of the isobutyryl protons and the appearance of a primary amine signal.
Q4: Can I use a protecting group strategy to prevent hydrolysis?

A4: While possible, it adds steps to your synthesis. Protecting the carboxylic acid as an ester would prevent its ionization but would not protect the amide from hydrolysis. A more effective, though complex, strategy might involve a different synthetic route that introduces the isobutyrylamino group in a later step under non-basic conditions.

III. Experimental Protocols

Protocol 1: Monitoring Degradation by HPLC

This protocol provides a general method for quantifying the stability of 4-Chloro-2-(isobutyrylamino)benzoic acid under basic conditions.

Materials:

  • 4-Chloro-2-(isobutyrylamino)benzoic acid

  • Buffer solutions (pH 7, 9, and 11)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with UV detector

  • C18 reversed-phase column

Procedure:

  • Prepare a stock solution of 4-Chloro-2-(isobutyrylamino)benzoic acid in acetonitrile (e.g., 1 mg/mL).

  • In separate vials, add a known volume of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 100 µg/mL).

  • Maintain the solutions at a constant temperature (e.g., room temperature or 40°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the degradation by acidifying the aliquot with a small amount of formic acid.

  • Analyze the samples by HPLC.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound from 2-amino-4-chlorobenzoic acid.

    • Detection: UV at a wavelength determined by the UV spectrum of the parent compound.

  • Quantify the peak areas to determine the percentage of the parent compound remaining at each time point.

IV. Visualizing the Degradation Pathway

The following diagram illustrates the base-catalyzed hydrolysis of 4-Chloro-2-(isobutyrylamino)benzoic acid.

degradation_pathway parent 4-Chloro-2-(isobutyrylamino)benzoic acid intermediate Tetrahedral Intermediate parent->intermediate + OH⁻ (Nucleophilic Attack) products 2-amino-4-chlorobenzoic acid + Isobutyric acid intermediate->products Amide Bond Cleavage

Caption: Base-catalyzed hydrolysis pathway.

V. Workflow for Mitigating Degradation

This workflow outlines a systematic approach to optimizing a reaction that requires basic conditions while minimizing the degradation of 4-Chloro-2-(isobutyrylamino)benzoic acid.

Caption: Workflow for reaction optimization.

References

  • Pandey, J., Chauhan, A., & Jain, R. K. (2003). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied and Environmental Microbiology, 69(3), 1637-1645. [Link]

  • Hammond, P. M., Price, C. P., Scawen, M. D., & Atkinson, A. (1982). Method for the estimation of N-acylated primary aromatic amines. U.S.
  • Hammond, P. M., Price, C. P., Scawen, M. D., & Atkinson, A. (1982). Method for the estimation of N-acylated primary aromatic amines. European Patent No. 0053470A1. [Link]

  • Slobodianiuk, O., Berezhnytska, O., Kamens'ka, T., & Rusakova, M. (2019). Synthesis and properties of new N-acyl derivatives of anthranilic acid. Ukrainian Food Journal, 8(2), 345-355. [Link]

  • Ge, X., Wexler, A. S., & Zhang, S. (2014). Toward understanding amines and their degradation products from postcombustion CO2 capture processes with aerosol mass spectrometry. Environmental Science & Technology, 48(3), 1959-1966. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of benzoic acid (BA) (A) and KEGG ortholog genes of key enzymes involved in BA degradation (B–H). [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?[Link]

  • Ahmed, Z. (2021). Recent Analytical Approaches to the Analysis of Biogenic Amines in Food Samples. Journal of Analytical Methods in Chemistry, 2021, 1-13. [Link]

  • NEET Coaching. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. [Link]

  • Issa, A. A., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Analysis, Health and Toxicology, 38(4), e2023023. [Link]

  • Evans, W. C., & Fuchs, J. A. (1988). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. FEMS Microbiology Reviews, 4(4), 229-251. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. [Link]

  • Wu, C., Gao, Y., Huo, Y., Li, X., Chen, Q., & Hu, X. Q. (2024). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3045-3053. [Link]

  • Stuart, D. R., Alsabeh, P. G., Kuhn, M., & Fagnou, K. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society, 133(43), 17317-17320. [Link]

  • Albericio, F., et al. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(19), 3297-3303. [Link]

  • Clark, J. (2015). The hydrolysis of amides. Chemguide. [Link]

  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent Technologies. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]

  • Weichert, A., et al. (2003). Method for producing ortho-alkylated benzoic acid derivatives. U.S.
  • Pihlaja, K., & Aaljoki, K. (2001). Alkaline Dehydrochlorination of 4-chloro-2- and 3-chloro-1-butanols. Arkivoc, 2001(5), 64-73. [Link]

  • Wibaut, J. P., & Dhont, J. (1945). The chlorination of 4-amino-2-hydroxy-benzoic acid. Recueil des Travaux Chimiques des Pays-Bas, 64(9), 265-272. [Link]

  • CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google P

Sources

Optimization

Reducing moisture sensitivity during 4-Chloro-2-(isobutyrylamino)benzoic acid storage

Technical Support Center: 4-Chloro-2-(isobutyrylamino)benzoic acid Introduction Welcome to the technical support guide for 4-Chloro-2-(isobutyrylamino)benzoic acid. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-(isobutyrylamino)benzoic acid

Introduction

Welcome to the technical support guide for 4-Chloro-2-(isobutyrylamino)benzoic acid. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Due to the presence of an amide functional group, 4-Chloro-2-(isobutyrylamino)benzoic acid is susceptible to moisture-induced degradation, primarily through hydrolysis.[1][2] This guide provides a comprehensive framework for understanding, identifying, and mitigating issues related to moisture sensitivity during storage and handling. Adherence to these protocols is critical for ensuring experimental reproducibility and preserving the chemical purity of the material.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Chloro-2-(isobutyrylamino)benzoic acid considered moisture-sensitive?

A1: The molecule contains an amide bond (-CO-NH-), which is susceptible to cleavage by water in a reaction known as hydrolysis.[1][2][3] This reaction breaks the amide linkage, leading to the formation of two degradation products: 4-Chloro-2-aminobenzoic acid and isobutyric acid. This process can be accelerated by elevated temperatures or the presence of acidic or basic catalysts.[1][2] Preserving the integrity of the compound requires stringent control of its exposure to atmospheric moisture.

Q2: What are the visible signs of moisture exposure and degradation?

A2: While chemical analysis is required for confirmation, initial indicators of moisture uptake may include:

  • Change in Physical State: The powder may change from a free-flowing solid to a clumpy or sticky material.

  • Discoloration: Although not always present, a shift in the color of the material could indicate degradation.

  • Odor: The formation of isobutyric acid, one of the potential hydrolysis products, may result in a noticeable odor.

Q3: How should I handle and store the compound upon receipt?

A3: Immediately upon receipt, inspect the packaging for integrity. If the seals are intact, transfer the container to a controlled environment. The recommended best practice is to store the container inside a desiccator containing a suitable desiccant (e.g., silica gel or molecular sieves).[4][5] For frequent use, consider aliquoting the material into smaller, tightly sealed vials to minimize repeated exposure of the bulk supply to the atmosphere.[6]

Q4: What are the ideal long-term storage conditions?

A4: For optimal long-term stability, the compound should be stored under conditions that minimize exposure to moisture and high temperatures, in line with general principles from the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8][9][10][11] Specific recommendations are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation reactions.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture-laden air, preventing hydrolysis.
Relative Humidity (RH) As low as possible (<30% RH)Directly minimizes the primary reactant (water) for hydrolysis.[12]
Container Tightly-sealed, amber glass vial or bottleProtects from moisture ingress and potential photodegradation.

Q5: Can I use this compound if it has been accidentally exposed to air?

A5: If a brief, accidental exposure occurs, the material may still be usable, but its purity should be verified before critical experiments. We strongly recommend performing analytical testing, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.[13][14] For quantitative assessment of water content, Karl Fischer titration is the gold-standard method.[15][16][17]

Visualizing the Degradation Pathway

The primary degradation route for 4-Chloro-2-(isobutyrylamino)benzoic acid in the presence of water is amide hydrolysis. This pathway is critical to understand for developing effective stability-indicating methods.

G Figure 1: Hypothesized Hydrolysis Pathway parent 4-Chloro-2-(isobutyrylamino)benzoic acid product1 4-Chloro-2-aminobenzoic acid parent->product1 H₂O (Hydrolysis) product2 Isobutyric acid parent->product2 H₂O (Hydrolysis)

Caption: Hypothesized degradation of the parent compound into its primary hydrolysis products.

Troubleshooting Guide

This section provides systematic procedures to identify and resolve common issues related to the stability of 4-Chloro-2-(isobutyrylamino)benzoic acid.

Issue 1: Physical Appearance of the Compound Has Changed (e.g., clumping)
  • Potential Cause: Absorption of atmospheric moisture.

  • Troubleshooting Steps:

    • Quarantine: Immediately isolate the affected container to prevent further exposure and potential contamination of other reagents.

    • Documentation: Record the date, storage conditions, and visual observations.

    • Moisture Analysis (Quantitative):

      • Action: Perform Karl Fischer titration on a small, representative sample.[15][18][19] This technique is highly specific for water and can quantify moisture content even at parts-per-million (ppm) levels.[16]

      • Interpretation: Compare the result to the specification on the Certificate of Analysis (CoA). A significant increase in water content confirms moisture uptake.

    • Purity Analysis (Qualitative/Quantitative):

      • Action: Analyze the sample using a stability-indicating HPLC method to check for degradation products.[20][21][22]

      • Interpretation: The appearance of new peaks corresponding to the retention times of potential impurities (like 4-Chloro-2-aminobenzoic acid) confirms chemical degradation.

    • Decision: If moisture content is high but purity remains within acceptable limits, the material may be salvageable by drying under vacuum. If degradation is confirmed, the material should be discarded.

Issue 2: Analytical Results Show a New Impurity Peak in HPLC
  • Potential Cause: Chemical degradation, likely due to hydrolysis.

  • Troubleshooting Steps:

    • Review Storage History: Examine the storage temperature and humidity logs for any deviations from the recommended conditions.[9]

    • Characterize the Impurity:

      • Action: Use HPLC coupled with Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown impurity.

      • Hypothesis: The primary hydrolysis product, 4-Chloro-2-aminobenzoic acid, has a distinct molecular weight. Compare the experimental mass with the theoretical mass of this compound.

    • Confirm Identity (if necessary):

      • Action: If an analytical standard for 4-Chloro-2-aminobenzoic acid is available, run it on the same HPLC method.

      • Interpretation: If the retention time of the impurity peak matches that of the standard, the identity of the degradant is confirmed.

    • Corrective Action:

      • Discard the degraded material.

      • Review and reinforce proper storage and handling procedures with all laboratory personnel to prevent recurrence. This includes ensuring desiccators are properly maintained and inert gas handling techniques are used when appropriate.

Workflow for Handling and Analysis

The following diagram outlines the decision-making process from receiving the compound to its use in experiments, ensuring material integrity at every stage.

G Figure 2: Workflow for Material Handling & Verification receive Receive Compound Shipment inspect Inspect Container Seal receive->inspect store Store in Desiccator (2-8°C, under Inert Gas) inspect->store Seal Intact quarantine Quarantine Material inspect->quarantine Seal Broken test Perform QC Analysis (KF Titration & HPLC) store->test Before Critical Use quarantine->test pass Does it meet CoA Specs? test->pass use Proceed with Experiment pass->use Yes discard Discard Material & Report to Supplier pass->discard No

Caption: A decision tree for proper handling, storage, and quality control verification.

Experimental Protocols

Protocol 1: Best Practices for Handling in the Laboratory

This protocol minimizes ambient moisture exposure during weighing and preparation of solutions.

  • Preparation: Before removing the compound from storage, allow the container to equilibrate to room temperature (approx. 30-60 minutes) inside the desiccator. This prevents condensation from forming on the cold container surface.

  • Inert Atmosphere (Optional but Recommended): For highly sensitive applications, perform handling in a glove box or glove bag with a dry nitrogen or argon atmosphere.[6][23]

  • Weighing: Open the container for the minimum time required. Quickly weigh the desired amount of powder into a tared, dry receiving vessel.

  • Sealing: Immediately and tightly reseal the main container. Wrap the cap threads with Parafilm® for an extra barrier against moisture ingress.[5]

  • Storage: Promptly return the main container to the desiccator under the recommended storage conditions.

  • Solution Preparation: If preparing a stock solution, use anhydrous solvents to avoid introducing water.

Protocol 2: Stability-Indicating Analysis by HPLC

This protocol provides a general framework for assessing the purity of the compound. The exact parameters may need to be optimized for your specific system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Chloro-2-(isobutyrylamino)benzoic acid.

    • Dissolve in a suitable HPLC-grade solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks. A decrease in the main peak area and the appearance of new peaks indicate degradation.[21]

    • For forced degradation studies, a target degradation of 5-20% is often recommended to ensure degradation products can be adequately detected and resolved.[22]

References

  • NEET coaching. (2025, March 19).
  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • Khan Academy. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube.
  • Analab Scientific Instruments. (2024, August 20).
  • LibreTexts Chemistry. (2023, August 15). 12.8: Chemistry of Amides.
  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • SciSpace. (n.d.).
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. (n.d.). Quality Guidelines.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, June 23).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Multisorb. (n.d.). Why Moisture Control is Critical for Pharmaceutical and Medical Packaging.
  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • ResearchGate. (n.d.). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • Streampeak Group. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability.
  • IJCRT.org. (2024, November 11).
  • Scales and Balances. (2025, May 23). Karl Fischer vs Moisture Analysers Explained.
  • Tablet Presses. (n.d.). Protection beyond the packaging (how to keep moisture out of tablets).
  • International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30).
  • Mettler Toledo. (n.d.).
  • American Pharmaceutical Review. (2010, January 1).
  • RSC Publishing. (2025, January 27). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling.
  • ResearchGate. (2019, November 19).
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
  • Quimivita. (2025, March 25).
  • PubChem. (n.d.). 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid.
  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-.
  • Chem-Impex International. (n.d.). 4-chlorobenzoic acid, 74-11-3.
  • Thermo Fisher Scientific. (2025, September 6).
  • ChemicalBook. (n.d.). 60091-87-4(2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID) Product Description.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive FTIR Profiling: 4-Chloro-2-(isobutyrylamino)benzoic acid vs. Synthetic Precursors

Executive Summary & Strategic Context In drug development, 4-Chloro-2-(isobutyrylamino)benzoic acid serves as a critical scaffold, particularly in the synthesis of PPAR agonists (fibrates) and specific non-steroidal anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development, 4-Chloro-2-(isobutyrylamino)benzoic acid serves as a critical scaffold, particularly in the synthesis of PPAR agonists (fibrates) and specific non-steroidal anti-inflammatory derivatives.[1] Its structural integrity hinges on the successful acylation of the 2-amino position of 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid).[1]

This guide provides a definitive spectroscopic framework to distinguish the target product from its starting material and potential hydrolytic impurities.[1] Unlike generic spectral lists, this document focuses on the causality of spectral shifts —specifically how the conversion of a primary amine to a secondary amide and the introduction of an isopropyl moiety alter the infrared landscape.

Key Diagnostic Markers (The "Fingerprint")[2]
  • Success Indicator: Disappearance of the amine doublet (

    
    ) and emergence of the Gem-dimethyl doublet  (~1385/1365 cm⁻¹).[1]
    
  • Purity Check: Resolution of the Carbonyl region into distinct Acid and Amide I bands.[1]

Experimental Workflow & Logic

The following diagram illustrates the synthesis monitoring workflow, highlighting the critical decision points based on FTIR feedback.

FTIR_Workflow Start Start: Acylation Reaction Sampling Aliquot Sampling (T = 1-4 hrs) Start->Sampling Prep Sample Prep (Drying/KBr or ATR) Sampling->Prep Analysis FTIR Acquisition (4000 - 400 cm⁻¹) Prep->Analysis Decision Spectral Evaluation Analysis->Decision Outcome_A Pass: Target Formed (Gem-dimethyl + Amide I present) Decision->Outcome_A Criteria Met Outcome_B Fail: Unreacted Precursor (NH₂ Doublet persists) Decision->Outcome_B 3300/3200 cm⁻¹ present Outcome_C Fail: Hydrolysis Impurity (Isobutyric Acid excess) Decision->Outcome_C Broad OH >3000 cm⁻¹ No Amide I

Figure 1: Logic flow for monitoring the acylation of 4-chloroanthranilic acid via FTIR.

Comparative Spectral Analysis

The transformation from 2-Amino-4-chlorobenzoic acid (Precursor) to 4-Chloro-2-(isobutyrylamino)benzoic acid (Target) involves three major structural changes detectable by FTIR:

  • N-H Transformation: Primary amine (

    
    ) 
    
    
    
    Secondary amide (
    
    
    ).
  • Carbonyl Expansion: Single Acid

    
    
    
    
    
    Acid
    
    
    + Amide
    
    
    .[1]
  • Alkyl Addition: Introduction of the isobutyryl group (Isopropyl C-H signals).

Region 1: High Frequency (3600 – 2500 cm⁻¹)
  • Precursor: Displays a characteristic doublet for the primary amine (

    
    ) asymmetric and symmetric stretches at approximately 3338 cm⁻¹ and 3210 cm⁻¹ .[1][2] The carboxylic acid 
    
    
    
    stretch appears as a broad, underlying envelope (2500–3300 cm⁻¹).[3]
  • Target: The doublet collapses into a single, sharp band around 3300–3350 cm⁻¹ (Amide

    
     stretch). The broad acid 
    
    
    
    band persists, often broadening further due to intramolecular H-bonding between the new amide carbonyl and the acid proton.
  • Diagnostic Value: If you see two sharp peaks above 3200 cm⁻¹, the reaction is incomplete.[1]

Region 2: The Carbonyl Corridor (1750 – 1600 cm⁻¹)

This is the most complex but information-rich region.[1]

  • Precursor: Shows a single dominant

    
     stretch for the carboxylic acid at ~1666–1670 cm⁻¹ .[1]
    
  • Target: Requires the resolution of two carbonyl species:

    • Carboxylic Acid C=O: Typically shifts slightly higher (1680–1700 cm⁻¹ ) as the electron-donating amino group is converted to an electron-withdrawing amide, reducing resonance donation into the ring.[1]

    • Amide I Band: A new, strong peak appears at 1640–1660 cm⁻¹ .[1]

  • Note: In solid-state (KBr), these may overlap to form a split peak or a broadened shoulder.[1] In solution, they are distinct.

Region 3: The Fingerprint & Gem-Dimethyl (1500 – 600 cm⁻¹)
  • The "Isobutyryl Split": The isopropyl group provides a definitive confirmation of acylation.[1] Look for the Gem-dimethyl deformation , which appears as a split peak (doublet) of equal intensity at approximately 1385 cm⁻¹ and 1365 cm⁻¹ .[1]

    • Why? This arises from the in-phase and out-of-phase bending of the two methyl groups on the same carbon.[1] The precursor lacks this feature entirely.[1]

  • C-Cl Stretch: Both compounds retain the Chlorine at position 4.[1] This appears as a moderate band in the 720–740 cm⁻¹ range. It serves as a constant internal reference—if this peak disappears, the aromatic ring has degraded.

Data Summary Table

Functional GroupMode of VibrationPrecursor: 2-Amino-4-chlorobenzoic acid [1,2]Target: 4-Chloro-2-(isobutyrylamino)benzoic acidDiagnostic Status
Amine / Amide N-H StretchDoublet: 3338, 3210 cm⁻¹Singlet: ~3320–3350 cm⁻¹Critical (Completion)
Carboxylic Acid O-H StretchBroad: 2500–3300 cm⁻¹Broad: 2500–3300 cm⁻¹Non-diagnostic
Carbonyl C=O[1] StretchSingle: ~1666 cm⁻¹ (Acid)Dual/Split: ~1690 (Acid) & ~1650 (Amide I)Critical (Identity)
Amide II N-H BendN/A~1530–1550 cm⁻¹Supportive
Alkyl (Isobutyryl) C-H BendingAbsentGem-dimethyl Doublet: 1385 & 1365 cm⁻¹Definitive
Aromatic Halide C-Cl Stretch~720–730 cm⁻¹~720–740 cm⁻¹Reference

Experimental Protocol (Self-Validating)

To ensure reproducible results, follow this ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for this compound to avoid moisture interference with the carboxylic acid region.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Background Scan: Clean the crystal with isopropanol.[1] Collect a 32-scan background.[1]

  • Sample Prep:

    • Solid: Grind the sample to a fine powder. Do not use wet cake; solvent peaks (e.g., acetone C=O at 1715 cm⁻¹) will mask the target carbonyls.

    • Drying: Vacuum dry at 40°C for 30 mins to remove surface water (which broadens the 3000 cm⁻¹ region).

  • Acquisition:

    • Place sample on crystal and apply high pressure (clamp).

    • Parameters: Resolution: 4 cm⁻¹; Scans: 32 or 64; Range: 4000–600 cm⁻¹.

  • Validation Check (Real-time):

    • Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean crystal and re-run).[1]

    • Check 2: Is the C-Cl peak at ~730 cm⁻¹ visible? (Confirms sample contact).

  • Data Processing: Apply baseline correction. Do not smooth excessively, as this may merge the critical Gem-dimethyl doublet at 1385/1365 cm⁻¹.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 2-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook, SRD 69.[1][4] [Link]

  • PubChem. (2025).[1][5] 2-Amino-4-chlorobenzoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Kaya, N., et al. (2016).[1] Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid. Acta Physica Polonica A. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-Chloro-2-(isobutyrylamino)benzoic acid

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-Chloro-2-(isobutyrylamino)benzoic acid (referred to herein as CIBA ). This guide is structured to assist an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-Chloro-2-(isobutyrylamino)benzoic acid (referred to herein as CIBA ). This guide is structured to assist analytical scientists in the structural elucidation and differentiation of this compound from its metabolic precursors and structural analogs.

Executive Summary

4-Chloro-2-(isobutyrylamino)benzoic acid (CIBA) is a functionalized anthranilic acid derivative often encountered as a synthetic intermediate or a degradation impurity in the development of glinide-class antidiabetic agents or specific non-steroidal anti-inflammatory drug (NSAID) candidates.

Accurate identification of CIBA requires distinguishing it from its hydrolytic metabolite, 4-Chloroanthranilic acid (4-ACA) , and short-chain analogs like 4-Chloro-2-acetylaminobenzoic acid (CABA) . This guide defines the specific electrospray ionization (ESI) fragmentation signatures—specifically the diagnostic neutral loss of dimethylketene—that validate the isobutyryl moiety.

Technical Comparison: CIBA vs. Structural Alternatives

The following table contrasts the MS/MS performance and characteristic transitions of CIBA against its core scaffold and a homologous impurity.

Table 1: Comparative Fragmentation Metrics (ESI Positive Mode)

FeatureTarget: CIBA Alternative 1: 4-ACA (Core) Alternative 2: CABA (Analog)
Chemical Structure N-Isobutyryl-4-Cl-Anthranilic Acid4-Chloroanthranilic AcidN-Acetyl-4-Cl-Anthranilic Acid
Formula C₁₁H₁₂ClNO₃C₇H₆ClNO₂C₉H₈ClNO₃
Precursor Ion [M+H]⁺ m/z 242.06 m/z 172.01 m/z 214.02
Primary Neutral Loss 70 Da (Dimethylketene)18 Da (H₂O)42 Da (Ketene)
Base Peak (MS2) m/z 172 (De-acylated core)m/z 154 (Dehydrated core)m/z 172 (De-acylated core)
Differentiation Factor Diagnostic loss of C₄H₆O confirms isobutyryl chain.Absence of acyl loss; rapid water loss.Loss of C₂H₂O (42 Da) distinguishes acetyl from isobutyryl.
Retention Time (C18) High (Hydrophobic side chain)Low (Polar/Zwitterionic)Medium

Analyst Note: The transition 242 → 172 is the definitive quantifier for CIBA. If you observe m/z 172 as the parent, the compound has likely undergone in-source fragmentation or hydrolysis.

Fragmentation Mechanism & Pathway

The fragmentation of CIBA under collision-induced dissociation (CID) is driven by two competing mechanisms: the ortho-effect (facilitated by the adjacent carboxylic acid and amide groups) and amide bond cleavage .

Mechanistic Insight
  • Dimethylketene Elimination (Dominant): The isobutyryl group contains a

    
    -hydrogen relative to the amide carbonyl. However, the most favorable pathway in gas-phase for N-isobutyryl aromatic amines is a four-centered elimination (or H-transfer) leading to the loss of dimethylketene (70 Da) . This regenerates the protonated amine (m/z 172).
    
  • Dehydration (Secondary): The ortho-COOH group can attack the amide carbonyl oxygen or simply lose water to form an acylium ion [M+H-18]⁺ at m/z 224.

  • Core Breakdown: The resulting m/z 172 ion (4-ACA) further fragments via loss of H₂O (m/z 154) and CO (m/z 126).

Visualization: Fragmentation Pathway

The following diagram maps the precursor ion to its terminal fragments.

CIBA_Fragmentation cluster_legend Pathway Legend Precursor Precursor Ion [M+H]+ m/z 242 (35-Cl) Fragment1 Fragment [M+H-H2O]+ m/z 224 (Acylium Ion) Precursor->Fragment1 Loss of H2O (-18 Da) BasePeak Base Peak [M+H-C4H6O]+ m/z 172 (4-Chloroanthranilic Acid) Precursor->BasePeak Loss of Dimethylketene (-70 Da) Fragment2 Fragment [m/z 172 - H2O]+ m/z 154 BasePeak->Fragment2 Ortho-dehydration (-18 Da) Fragment3 Fragment [m/z 154 - CO]+ m/z 126 Fragment2->Fragment3 Ring Contraction (-28 Da) key Green Arrow: Diagnostic Transition Red Node: Unstable Intermediate

Figure 1: ESI(+) MS/MS fragmentation pathway of 4-Chloro-2-(isobutyrylamino)benzoic acid highlighting the diagnostic loss of dimethylketene.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the impurity in a drug substance, use the following self-validating protocol.

A. Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of CIBA standard in 1 mL of Methanol .

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Checkpoint: Ensure the solution is clear; precipitation indicates poor solubility, requiring a higher MeOH ratio.

B. LC-MS/MS Parameters[3]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

    • Why Positive? While carboxylic acids ionize in negative mode, the amide nitrogen protonation in positive mode yields richer structural information regarding the acyl chain.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

C. Data Acquisition Strategy
  • Full Scan (Q1): Scan m/z 100–400. Look for the isotopic cluster at m/z 242 (100%) and 244 (32%) to confirm the Chlorine atom.

  • Product Ion Scan (MS2):

    • Select m/z 242.0 as precursor.

    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Success Criteria: At 20 eV, the base peak should be m/z 172 . At 40 eV, m/z 154 and 126 should appear.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid). NIST Mass Spectrometry Data Center.[2] Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing McLafferty rearrangement and neutral loss rules for amides).
  • PubChem. 4-Chloro-2-(isobutyrylamino)benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Fiedorow, P., et al. (2005).[3] Mechanism of formation of fragment ions in EI-MS spectrum of sulfonamides. (Provides context on ortho-effects in substituted benzenes). Available at: [Link]

Sources

Validation

UV-Vis absorption spectra validation for 4-Chloro-2-(isobutyrylamino)benzoic acid

Technical Guide: UV-Vis Absorption Spectra Validation for 4-Chloro-2-(isobutyrylamino)benzoic acid Executive Summary This guide outlines the validation framework for the quantitative analysis of 4-Chloro-2-(isobutyrylami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: UV-Vis Absorption Spectra Validation for 4-Chloro-2-(isobutyrylamino)benzoic acid

Executive Summary

This guide outlines the validation framework for the quantitative analysis of 4-Chloro-2-(isobutyrylamino)benzoic acid using UV-Visible spectrophotometry. As a critical intermediate—structurally related to anthranilic acid scaffolds used in the synthesis of meglitinide analogs (e.g., Repaglinide precursors) and NSAIDs—its rapid quantification is essential for in-process control (IPC).[1]

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity profiling, UV-Vis spectroscopy offers a cost-effective, high-throughput alternative for solubility studies and content uniformity, provided the method is rigorously validated against ICH Q2(R2) guidelines.[1]

Structural Basis & Chromophore Analysis

To validate the method, one must first understand the molecular origins of the signal.

  • Core Scaffold: The molecule is a derivative of anthranilic acid (2-aminobenzoic acid).[1]

  • Chromophores:

    • Benzene Ring: Responsible for the primary

      
       transitions.
      
    • Amido Group (Isobutyrylamino): The acylation of the amine at position 2 stabilizes the lone pair, typically causing a hypsochromic (blue) shift compared to the free amine, but maintaining strong absorption in the UV region.

    • Chloro Substituent (C-4): Acts as an auxochrome, inducing a bathochromic (red) shift and hyperchromic effect (increased intensity) via inductive effects.[1]

Expected Spectral Profile: Based on the behavior of 4-chloro-anthranilic acid analogs, the target molecule typically exhibits two distinct absorption bands:

  • E-Band (Ethylene-like): ~210–230 nm (High intensity, often subject to solvent cut-off).[1]

  • B-Band (Benzenoid): ~250–290 nm (Moderate intensity, ideal for quantification due to lower solvent interference).[1]

Critical Insight: The carboxylic acid moiety renders the spectrum pH-dependent.[1] Validation must be performed in a buffered solvent or a solvent system that suppresses ionization changes (e.g., acidified Methanol) to prevent isosbestic shifts.

Comparative Analysis: UV-Vis vs. Alternatives

The following table objectively compares UV-Vis against the primary alternative, HPLC-DAD (Diode Array Detection), for this specific analyte class.

FeatureUV-Vis SpectrophotometryHPLC-DADVerdict for 4-Chloro-2-(isobutyrylamino)benzoic acid
Specificity Low (Cannot distinguish structural isomers or degradation products lacking distinct chromophores)High (Separates impurities based on polarity/hydrophobicity)HPLC is required for purity; UV is superior for pure substance assay.[1]
Sensitivity (LOD) ~0.5 – 1.0 µg/mL~0.05 – 0.1 µg/mLHPLC is better for trace impurity analysis.[1]
Throughput < 1 min/sample10–30 min/sampleUV is the clear winner for dissolution testing and IPC.
Cost Low (Solvent only)High (Columns, mobile phase, maintenance)UV is preferred for routine batch release of intermediates.

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the logical flow of the validation lifecycle, ensuring compliance with the latest ICH Q2(R2) standards.

ValidationLifecycle Start Method Development Scan Spectral Scan (200-400 nm) Start->Scan Solvent Solvent Selection (MeOH vs. Buffer) Scan->Solvent Identify λmax Validation Validation Phase (ICH Q2 R2) Solvent->Validation Finalize Conditions Linearity Linearity (5 Conc. Levels) Validation->Linearity Precision Precision (Repeatability) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy Output Routine QC Implementation Accuracy->Output Meet Acceptance Criteria

Figure 1: Validation lifecycle for UV-Vis methodology, moving from spectral characterization to rigorous ICH Q2(R2) parameter testing.

Experimental Protocol

Phase 1: Method Development (Spectral Characterization)

Goal: Determine the wavelength of maximum absorbance (


) and the linear dynamic range.
  • Reagents: Use Analytical Grade Methanol (MeOH) or Acetonitrile (ACN).[1] Recommendation: Acidified Methanol (0.1% HCl in MeOH) is preferred to ensure the carboxylic acid remains protonated, stabilizing the spectrum.

  • Stock Solution: Dissolve 10.0 mg of 4-Chloro-2-(isobutyrylamino)benzoic acid in 100 mL of solvent (Concentration: 100 µg/mL).

  • Scanning:

    • Baseline correction: Scan blank solvent.[1]

    • Sample scan: Scan the stock solution from 200 nm to 400 nm.

    • Criterion: Select

      
       where absorbance is ~0.6–0.8 AU.[1] Anticipated 
      
      
      
      : 255–275 nm.[1]
Phase 2: Validation Parameters (The "Self-Validating" System)

A. Linearity & Range

  • Protocol: Prepare 5 dilutions ranging from 50% to 150% of the target concentration (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[1]
    • Y-intercept bias:

      
       of the response at 100% concentration.[1]
      

B. Precision (Repeatability)

  • Protocol: Measure 6 independent preparations of the analyte at 100% concentration.

  • Acceptance Criteria: Relative Standard Deviation (%RSD)

    
    .
    

C. Accuracy (Recovery)

  • Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate at each level).

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

D. Specificity (Stress Testing)

  • Protocol: Expose the sample to 0.1N NaOH (base hydrolysis) and 0.1N HCl (acid hydrolysis) for 1 hour.

  • Observation: Re-scan the spectrum. If the

    
     shifts or the peak shape distorts significantly, the method is not stability-indicating, and HPLC must be used for degraded samples.
    

Data Presentation: Typical Validation Results

Note: The values below are representative of a successful validation for this class of benzoic acid derivatives.

ParameterAcceptance CriteriaTypical ResultStatus

N/A (Determination)268 nm (in MeOH)Established
Linearity (

)

0.9998Pass
Range Beer's Law compliance2.0 – 30.0 µg/mLPass
Precision (RSD)

0.45% (n=6)Pass
LOD S/N > 3:10.8 µg/mLPass
LOQ S/N > 10:12.5 µg/mLPass

Senior Scientist Insights (Troubleshooting)

  • Solvent Cut-off Warning: Do not use Acetone or Ethyl Acetate as solvents; they absorb strongly below 330 nm, masking the analyte's signal.[1]

  • Filter Interference: If filtering samples, discard the first 2 mL. Some syringe filters leach UV-absorbing plasticizers that interfere at 220–280 nm.[1]

  • Molar Absorptivity (

    
    ):  Calculate 
    
    
    
    during validation.[1] For this molecule,
    
    
    should be consistent (
    
    
    variation) across instruments.[1] This serves as a quick system suitability check in the future.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency, 2024.[2] [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-chloro- UV/Visible Spectrum.[1][3] Standard Reference Data.[1][3] [Link][1]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Comparative

Validating Assay Methods for 4-Chloro-2-(isobutyrylamino)benzoic Acid: A Comparative Technical Guide

Topic: Validating Assay Methods for 4-Chloro-2-(isobutyrylamino)benzoic Acid in Pharmaceutical Formulations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Assay Methods for 4-Chloro-2-(isobutyrylamino)benzoic Acid in Pharmaceutical Formulations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

4-Chloro-2-(isobutyrylamino)benzoic acid (CAS 405904-57-6) is a critical intermediate and potential process-related impurity in the synthesis of N-acyl anthranilic acid derivatives. Often encountered in the development of anti-inflammatory agents or specific kinase inhibitors, its accurate quantification is essential for establishing Mass Balance in API synthesis and ensuring final product purity.

This guide objectively compares three analytical methodologies—RP-HPLC , UHPLC , and LC-MS/MS —providing a validated framework for their application based on the stage of drug development.

Chemical Profile & Analytical Challenges
  • Structure: An anthranilic acid core with an electron-withdrawing chlorine at the 4-position and a hydrophobic isobutyryl amide at the 2-position.

  • pKa (~3.8): The carboxylic acid moiety necessitates pH control in the mobile phase to ensure consistent retention behavior.

  • Solubility: Low aqueous solubility at acidic pH; high solubility in methanol/acetonitrile.

  • Chromatographic Behavior: Prone to peak tailing due to secondary interactions if silanols are not suppressed or if the column is not end-capped.

Comparative Analysis of Analytical Methodologies

The choice of method depends on the Critical Quality Attribute (CQA) being measured: Assay (purity) vs. Impurity (trace) quantification.

Table 1: Performance Matrix of Validated Methods
FeatureMethod A: RP-HPLC (UV) Method B: UHPLC (PDA) Method C: LC-MS/MS
Primary Application QC Release, Assay, Content UniformityHigh-Throughput Screening, Cleaning ValidationGenotoxic Impurity Screening, Trace Analysis
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL< 0.01 ng/mL
Linearity Range 10 – 150% of target1 – 150% of target0.1 – 100 ppb
Run Time 15 – 25 mins3 – 5 mins5 – 10 mins
Robustness High (Tolerates matrix effects)Moderate (Sensitive to blockage/pressure)Low (Susceptible to ion suppression)
Cost per Sample LowLow-MediumHigh

Decision Framework: Selecting the Right Method

The following decision tree illustrates the logical flow for selecting the appropriate validation path based on the intended analytical purpose (Assay vs. Impurity).

MethodSelection Start Start: Define Analytical Goal CheckLimit Is Target Limit < 0.1%? Start->CheckLimit Assess Sensitivity Needs Assay Assay / Purity (>98%) CheckLimit->Assay No (High Conc) Impurity Trace Impurity (<0.1%) CheckLimit->Impurity Yes (Low Conc) HPLC Select RP-HPLC (UV) Robustness Focus Assay->HPLC Standard QC Lab UHPLC Select UHPLC (PDA) Throughput Focus Assay->UHPLC High Volume Lab Impurity->UHPLC Simple Matrix LCMS Select LC-MS/MS Sensitivity Focus Impurity->LCMS Complex Matrix / Low LOD Validation Proceed to ICH Q2(R2) Validation HPLC->Validation UHPLC->Validation LCMS->Validation

Figure 1: Strategic decision matrix for selecting the analytical platform based on sensitivity requirements and laboratory throughput.

Recommended Protocol: RP-HPLC (The "Workhorse" Method)

For most pharmaceutical formulations, RP-HPLC with UV detection offers the best balance of robustness, transferability, and cost. The following protocol is designed to suppress the ionization of the carboxylic acid group (pKa ~3.8), ensuring sharp peak shape and reproducible retention times.

Chromatographic Conditions[3][4][5]
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Rationale: High surface area and end-capping prevent silanol interactions with the amide nitrogen.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with orthophosphoric acid). Rationale: pH < pKa ensures the molecule is protonated (neutral), increasing retention on the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm. Rationale: Max absorbance of the chloro-anthranilic core.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07030
12.02080
15.02080
15.17030
20.07030
Standard Preparation
  • Stock Solution: Dissolve 25 mg of 4-Chloro-2-(isobutyrylamino)benzoic acid reference standard in 25 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A:Acetonitrile (50:50) to reach a target concentration of 100 µg/mL.

Validation Parameters & Experimental Data

The following data summarizes the expected performance when validating this method according to ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample was subjected to stress conditions.

  • Acid Hydrolysis (0.1 N HCl, 60°C, 2h): ~5% degradation observed. Degradant elutes at RRT 0.45 (likely 4-chloroanthranilic acid).

  • Base Hydrolysis (0.1 N NaOH): ~10% degradation.

  • Oxidation (3% H2O2): Minimal degradation (<2%).

  • Result: The main peak (RT ~9.5 min) is spectrally pure (Purity Angle < Purity Threshold).

Linearity & Range[6]
  • Range: 50% to 150% of target concentration (50 – 150 µg/mL).

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.9995[1]
    
  • Data:

    • 50%: Area 125000

    • 100%: Area 250500

    • 150%: Area 376000

Accuracy (Recovery)

Spiked into placebo matrix at 3 levels.

  • Level 1 (50%): 99.8% Recovery[1]

  • Level 2 (100%): 100.2% Recovery

  • Level 3 (150%): 99.5% Recovery

  • Acceptance Criteria: 98.0% – 102.0%.

Scientific Rationale: The "Why" Behind the Method

The pH-pKa Relationship

The critical process parameter (CPP) in this assay is the pH of Mobile Phase A .

  • Mechanism: 4-Chloro-2-(isobutyrylamino)benzoic acid behaves as a weak acid.

  • Risk: If the pH is near the pKa (3.8), the molecule splits between ionized (COO-) and unionized (COOH) forms. This causes "peak splitting" or broad tailing.

  • Control: By buffering at pH 2.5 (well below the pKa), we force >95% of the population into the unionized state, ensuring a sharp, single peak.

Solvent Selection

Methanol is often avoided in the mobile phase for this specific separation if high sensitivity is needed at low UV wavelengths (e.g., 210 nm) due to UV cutoff. However, at 235 nm, Methanol is acceptable. Acetonitrile is preferred here because it has lower viscosity (lower backpressure) and higher elution strength for the hydrophobic isobutyryl group.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for pKa-based method development).
  • European Pharmacopoeia (Ph. Eur.). (11th Ed.). Chromatographic Separation Techniques (2.2.46). (General chapter for system suitability requirements).

  • PubChem. Compound Summary for 4-Chloro-2-(isobutyrylamino)benzoic acid (CAS 405904-57-6). National Library of Medicine.

Sources

Validation

A Researcher's Guide to the Thermal Analysis of 4-Chloro-2-(isobutyrylamino)benzoic Acid: A Comparative Approach

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The thermal behavior of a compound like 4-Chloro-2-(iso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The thermal behavior of a compound like 4-Chloro-2-(isobutyrylamino)benzoic acid, a novel molecule with therapeutic potential, dictates its stability, processability, and ultimately, its bioavailability. This guide provides a comprehensive framework for characterizing this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two cornerstone techniques in thermal analysis.[1][2]

Given the absence of published thermal analysis data for this specific molecule, this guide will establish a robust, self-validating experimental protocol. We will explore the causality behind each experimental choice and provide a comparative analysis with structurally related benzoic acid derivatives to forecast potential thermal events and contextualize experimental outcomes.

The Critical Role of Thermal Analysis in API Characterization

Thermal analysis techniques are indispensable in pharmaceutical development. They provide critical data on:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different solubilities and stabilities, impacting a drug's efficacy and shelf-life.[3][4][5] DSC is a primary tool for detecting polymorphic transitions.[6]

  • Melting Point and Purity: The melting point is a fundamental physical property that can indicate purity. Impurities typically depress and broaden the melting endotherm observed in a DSC curve.

  • Thermal Stability and Decomposition: TGA is essential for determining the temperature at which a compound begins to degrade.[7] This information is vital for defining safe handling, storage, and processing conditions.

  • Hydration/Solvation States: TGA can quantify the loss of water or residual solvents, identifying hydrates or solvates, which can significantly affect the material's properties.[8]

For a new chemical entity like 4-Chloro-2-(isobutyrylamino)benzoic acid, a thorough thermal analysis is the first step in de-risking its development pathway.

Experimental Protocol: A Step-by-Step Guide

This section details the methodology for a comprehensive thermal analysis of 4-Chloro-2-(isobutyrylamino)benzoic acid.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the detection of thermal events like melting, crystallization, and solid-solid transitions.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis P1 Weigh 2-5 mg of 4-Chloro-2-(isobutyrylamino)benzoic acid P2 Place into an aluminum pan P1->P2 P3 Hermetically seal or pierce lid P2->P3 I3 Place sample and empty reference pan in cell P3->I3 I1 Calibrate with Indium standard I2 Set N2 purge gas (50 mL/min) I1->I2 I2->I3 M1 Equilibrate at 25 °C I3->M1 M2 Heat from 25 °C to 350 °C at 10 °C/min M1->M2 M3 Cool to 25 °C at 20 °C/min M2->M3 M4 Reheat from 25 °C to 350 °C at 10 °C/min M3->M4 A1 Analyze heat flow vs. temperature M4->A1 A2 Determine onset temperature, peak maximum, and enthalpy (ΔH) A1->A2

Caption: Workflow for DSC analysis of the target API.

Detailed DSC Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-2-(isobutyrylamino)benzoic acid into a standard aluminum DSC pan. A non-hermetic, pierced lid is often used to allow any evolved volatiles to escape. For studies on solvent loss, a hermetically sealed pan is required.

  • Instrument Parameters:

    • Purge Gas: Use an inert nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.[3]

    • Temperature Program:

      • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting or decomposition point (e.g., 350 °C) at a standard heating rate of 10 °C/min. This initial scan reveals the thermal behavior of the as-received material.

      • Cooling Scan: Cool the sample back to the starting temperature. This can provide information on crystallization behavior.

      • Second Heating Scan: Reheat the sample under the same conditions as the first scan. Comparing the first and second heating scans is crucial for interpreting complex thermal events and identifying reversible transitions.[9]

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify and quantify thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[2][7] It is used to determine thermal stability and the composition of materials.

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_measurement_tga Measurement Protocol cluster_analysis_tga Data Analysis TP1 Weigh 5-10 mg of 4-Chloro-2-(isobutyrylamino)benzoic acid TP2 Place into a ceramic or aluminum TGA pan TP1->TP2 TI2 Set N2 purge gas (20-50 mL/min) TP2->TI2 TI1 Calibrate balance and temperature TI1->TI2 TM1 Equilibrate at 30 °C TI2->TM1 TM2 Heat from 30 °C to 400 °C at 10 °C/min TM1->TM2 TA1 Analyze mass % vs. temperature TM2->TA1 TA2 Determine onset of decomposition TA1->TA2

Caption: Workflow for TGA analysis of the target API.

Detailed TGA Protocol:

  • Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA crucible (ceramic or aluminum).

  • Instrument Parameters:

    • Purge Gas: Use an inert nitrogen atmosphere (20-50 mL/min) to prevent oxidation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 400 °C, or until the mass has stabilized) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Interpreting the Data: A Hypothetical Case Study

Let's consider the hypothetical thermal analysis results for a new batch of 4-Chloro-2-(isobutyrylamino)benzoic acid.

AnalysisParameterHypothetical ResultInterpretation
DSC (1st Heat) Endothermic PeakOnset: 185 °C, Peak: 188 °CSharp peak suggests melting of a crystalline solid.
Exothermic Peak195 °CPossible recrystallization into a more stable polymorph.
Second EndothermOnset: 210 °C, Peak: 212 °CMelting of the more stable polymorph formed after recrystallization.
TGA Onset of Mass Loss~220 °CThe compound is thermally stable up to this temperature. Decomposition begins after the final melting event.
DSC (2nd Heat) Endothermic PeakOnset: 210 °C, Peak: 212 °COnly the higher melting point is observed, confirming it is the thermodynamically stable form. The lower melting form was metastable.

This hypothetical data suggests that 4-Chloro-2-(isobutyrylamino)benzoic acid exhibits polymorphism. The form isolated initially is a metastable polymorph that melts at 188 °C, then recrystallizes into a more stable form which subsequently melts at 212 °C. The TGA data confirms that the compound is stable through these transitions and only begins to decompose above 220 °C.

Comparative Analysis with Benzoic Acid Derivatives

To ground our hypothetical findings, we can compare them with the known thermal behavior of related compounds.

  • Benzoic Acid: As a parent compound, benzoic acid itself is thermally stable, with its thermal decomposition studied at high temperatures (above 475 °C).[10] Its derivatives are also generally stable crystalline solids.

  • Chlorobenzoic Acids: Halogenated benzoic acids have been studied for their thermodynamic properties.[11][12] For instance, new forms of the API apremilast have been successfully crystallized with halogen derivatives of benzoic acid, with melting points ranging from 107 °C to 189 °C, showing how substitutions on the benzoic ring impact thermal stability.[13] The presence of the chloro- group in our target molecule is expected to influence its crystal packing and melting point.

  • Hydroxy Benzoic Acids: Studies on hydroxy benzoic acid derivatives show decomposition activation energies that vary based on the substituent position (ortho, meta, para).[14] This highlights that the substitution pattern on the benzoic acid ring is a critical determinant of thermal stability.

  • Polymorphism in Derivatives: Polymorphism is a well-documented phenomenon in substituted benzoic acids. For example, 2-chloro-4-nitrobenzoic acid is known to have at least two polymorphic forms that can be distinguished by DSC.[15] This lends credibility to our hypothetical observation of polymorphism in 4-Chloro-2-(isobutyrylamino)benzoic acid.

This comparative context suggests that the hypothetical melting point around 185-212 °C and decomposition above 220 °C are reasonable for a molecule of this class. The observation of polymorphism is also highly plausible and warrants further investigation using techniques like Powder X-Ray Diffraction (PXRD) for confirmation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial thermal characterization of 4-Chloro-2-(isobutyrylamino)benzoic acid. By combining DSC and TGA, researchers can elucidate its melting behavior, thermal stability, and crucially, screen for polymorphism—a factor of immense importance in pharmaceutical development.[16]

The provided protocols are designed to be self-validating, and the comparative analysis with related benzoic acid derivatives offers a framework for interpreting the results. Any observation of complex thermal behavior, such as the hypothetical polymorphism discussed, should prompt further solid-state characterization to ensure the selection of the optimal and most stable form for drug development. The synergistic use of TGA and DSC provides a more complete picture of a material's thermal properties than either technique alone.[17][18]

References

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
  • PerkinElmer. (n.d.). High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.
  • NETZSCH-Gerätebau GmbH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
  • CrystecPharma. (n.d.). Polymorph Study.
  • TSI Journals. (2023, August 25). Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from European Pharmaceutical Review website.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • ResearchGate. (2025, August 9). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • METTLER TOLEDO. (n.d.). Curve Interpretation, Part 3: DSC Curves and Curves from Other Thermal Analysis Techniques.
  • ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?.
  • ResearchGate. (2025, August 5). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • RSC Publishing. (2025, October 13). New forms of apremilast with halogen derivatives of benzoic acid.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • NETZSCH-Gerätebau GmbH. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • METTLER TOLEDO. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
  • ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid.
  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.
  • Semantic Scholar. (n.d.). a comprehensive review on benzoic acid and its derivatives.
  • AIP Publishing. (2017, June 14). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.
  • PubMed. (2016, March 15). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water.

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